(S)-2-((1-Phenylethyl)amino)ethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[[(1S)-1-phenylethyl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9(11-7-8-12)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIWMXAAPLZOBY-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66849-29-4 | |
| Record name | 2-{[(1S)-1-phenylethyl]amino}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Comprehensive Technical Guide on (S)-2-((1-Phenylethyl)amino)ethanol: Structural Properties, Synthesis, and Applications in Asymmetric Catalysis
Executive Summary
In the realm of asymmetric synthesis and drug discovery, chiral auxiliaries and stereodefined building blocks are the cornerstones of enantioselective drug development. (S)-2-((1-Phenylethyl)amino)ethanol (CAS: 66849-29-4), also known as (S)-(-)-N-(2-Hydroxyethyl)-α-phenylethylamine, is a highly versatile chiral amino alcohol [1]. Serving as a bifunctional scaffold, it provides both a nucleophilic secondary amine and a primary hydroxyl group, anchored by a robust, stereodefined benzylic chiral center.
As an application scientist, I frequently leverage this molecule not just as a passive solvent or resolving agent, but as an active structural director in the synthesis of complex chiral heterocycles (such as morpholines) and as a ligand precursor in asymmetric catalysis [2]. This whitepaper deconstructs its physicochemical profile, details field-proven synthetic methodologies, and explains the mechanistic causality behind its application workflows.
Physicochemical Profiling & Structural Analysis
Understanding the physical properties of this compound is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The molecule typically presents as a colorless to slightly yellow liquid at room temperature and possesses a distinct refractive index that serves as a rapid, self-validating purity check [1].
Quantitative Data Summary
| Property | Value |
| Chemical Name | This compound |
| Common Synonyms | (S)-(-)-N-(2-Hydroxyethyl)-α-phenylethylamine; 2-[[(1S)-1-phenylethyl]amino]ethanol |
| CAS Registry Number | 66849-29-4 |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Appearance | Colorless to slightly yellow liquid |
| Refractive Index (n20/D) | 1.5320 to 1.5350 |
| Canonical SMILES | CC(C1=CC=CC=C1)NCCO |
| Stereochemistry | (S)-enantiomer (benzylic stereocenter) |
Data compiled from verified chemical supplier specifications and spectroscopic databases [1], [2].
Mechanistic Role in Asymmetric Synthesis
The true value of this compound lies in its bifunctionality. The spatial arrangement dictated by the (S)-1-phenylethyl group creates a sterically demanding environment. When this molecule is incorporated into a cyclic transition state or a heterocyclic ring, the bulky phenyl ring effectively blocks one face of the molecule.
Precursor to Chiral Morpholines
Chiral morpholines are privileged pharmacophores in modern drug discovery, often utilized to improve the pharmacokinetic properties of drug candidates [3]. This compound serves as an ideal precursor for these heterocycles. By sequentially reacting the amine and the hydroxyl group with a bifunctional electrophile (e.g., chloroacetyl chloride), chemists can construct the morpholine ring while perfectly preserving the stereocenter [4].
Ligand in Asymmetric Catalysis
Beyond serving as a structural fragment, this amino alcohol can be condensed with boronic acids to form chiral oxazaborolidines. In these catalytic systems, the nitrogen and oxygen atoms coordinate with the boron center, while the (S)-phenylethyl group projects outward, directing the facial approach of incoming substrates (e.g., in the enantioselective reduction of prochiral ketones).
Experimental Methodologies & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality.
Protocol A: Synthesis of this compound
This protocol describes the N-alkylation of the chiral pool precursor, (S)-1-phenylethylamine, with 2-bromoethanol [4].
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried, round-bottom flask with (S)-1-phenylethylamine (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.5 equiv) in anhydrous acetonitrile (MeCN).
-
Electrophile Addition: Slowly add 2-bromoethanol (1.1 equiv) dropwise at room temperature under an inert argon atmosphere.
-
Thermal Activation: Heat the reaction mixture to reflux (approx. 82°C) for 12–16 hours.
-
Causality: Reflux conditions provide the necessary activation energy for the Sₙ2 displacement. K₂CO₃ acts as an insoluble acid scavenger, neutralizing the HBr byproduct to prevent the protonation of the nucleophilic amine. MeCN is selected as a polar aprotic solvent to maximize the nucleophilicity of the amine without hydrogen-bonding interference.
-
-
Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Extract with dichloromethane (DCM) and wash with brine.
-
Self-Validation Step: Monitor via TLC. The conversion is successful when the primary amine spot disappears. Purify via vacuum distillation. Measure the refractive index of the distillate; a value between 1.5320 and 1.5350 orthogonally validates the product's identity and purity [1].
Fig 1: SN2 N-alkylation pathway for the synthesis of this compound.
Protocol B: Stereocontrolled Cyclization to a Chiral Morpholine
This workflow demonstrates the conversion of the synthesized amino alcohol into a stereodefined morpholine derivative.
Step-by-Step Methodology:
-
Chemoselective Acylation: Dissolve this compound in DCM containing triethylamine (Et₃N, 1.2 equiv). Cool to 0°C and add chloroacetyl chloride (1.05 equiv) dropwise.
-
Causality: The secondary amine is significantly more nucleophilic than the primary alcohol. At 0°C, the reaction is kinetically controlled, resulting in exclusive N-acylation to form the chloroacetamide intermediate.
-
Self-Validation Step: IR spectroscopy of the intermediate will show a strong amide carbonyl stretch (~1650 cm⁻¹) and retain a broad O-H stretch (~3300 cm⁻¹), confirming that unwanted O-acylation did not occur.
-
-
Intramolecular Etherification: Isolate the intermediate, dissolve in anhydrous THF, and treat with Sodium Hydride (NaH, 1.2 equiv) at 0°C, then warm to room temperature.
-
Causality: NaH irreversibly deprotonates the hydroxyl group. The resulting alkoxide undergoes a rapid, intramolecular Williamson-type ether synthesis, displacing the primary chloride to form a morpholin-3-one ring.
-
-
Reduction: Treat the resulting morpholin-3-one with Lithium Aluminum Hydride (LiAlH₄) in refluxing THF to reduce the lactam to an amine, yielding (S)-4-(1-phenylethyl)morpholine.
Fig 2: Step-by-step conversion of the chiral amino alcohol into a stereodefined morpholine.
Conclusion
This compound is a highly reliable, stereochemically pure building block that bridges the gap between simple chiral pool reagents and complex, high-value pharmacophores. By understanding the nucleophilic hierarchy of its functional groups and the steric influence of its benzylic center, researchers can design robust, scalable, and self-validating synthetic routes for advanced drug development.
References
-
Fisher Scientific Title: (S)-(-)-N-(2-Hydroxyethyl)-α-phenylethylamine, 99%, Thermo Scientific Source: Fisher Scientific Product Catalog URL:[Link]
-
CoLab / Chemical Engineering and Technology Title: Resolution via Diastereomeric Salt Crystallization of Ibuprofen Lysine: Ternary Phase Diagram Studies (Includes stereocontrolled cyclization references) Source: CoLab Research Network URL:[Link]
The Definitive Guide to (S)-N-(1-Phenylethyl)ethanolamine: Chemical Identity, Synthesis, and Applications in Drug Development
Executive Summary
In the realm of asymmetric organic synthesis and pharmaceutical development, chiral auxiliaries and building blocks are the foundational scaffolds that dictate the stereochemical outcome of complex active pharmaceutical ingredients (APIs). (S)-N-(1-Phenylethyl)ethanolamine —widely recognized by its CAS number 66849-29-4 —is a highly versatile, enantiopure secondary amine. It serves as a critical fragment molecule for molecular linking, structural expansion, and the diastereoselective induction of prochiral substrates[1].
This technical whitepaper provides an authoritative deep-dive into the chemical identity, synonyms, mechanistic utility, and validated synthetic protocols for (S)-N-(1-Phenylethyl)ethanolamine, designed specifically for researchers and drug development professionals.
Chemical Identity and Synonyms
Due to varying IUPAC nomenclature conventions and proprietary cataloging, (S)-N-(1-Phenylethyl)ethanolamine is referenced under several synonyms across literature and chemical databases. Establishing the precise chemical identity is critical for regulatory documentation, procurement, and analytical validation[2].
Table 1: Chemical Properties and Identifiers
| Parameter | Value / Designation | Analytical Validation Method |
| Primary Name | (S)-N-(1-Phenylethyl)ethanolamine | N/A |
| CAS Registry Number | 66849-29-4 | Registry Database |
| Common Synonyms | (S)-(-)-N-(2-Hydroxyethyl)-α-phenylethylamine;(S)-2-((1-Phenylethyl)amino)ethanol;2-[[(1S)-1-Phenylethyl]amino]ethanol | N/A |
| Molecular Formula | C₁₀H₁₅NO | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 165.23 g/mol | Mass Spectrometry |
| Appearance | Clear colorless to slight yellow liquid/solid | Visual Inspection |
| Boiling Point | ~285.7 °C at 760 mmHg | Distillation / Thermogravimetric Analysis |
| Density | 1.017 g/cm³ | Pycnometry |
| Enantiomeric Excess (ee) | > 99% | Chiral HPLC / Optical Rotation |
Mechanistic Role in Asymmetric Synthesis
(S)-N-(1-Phenylethyl)ethanolamine is predominantly utilized as a chiral auxiliary. The presence of the rigid benzylic chiral center, coupled with the bifunctional nature of the molecule (containing both a secondary amine and a primary hydroxyl group), allows it to form highly structured transition states when condensed with prochiral substrates.
Causality of Stereocontrol
When this compound is condensed with an aldehyde or ketone to form an imine or oxazolidine intermediate, the bulky phenyl group sterically shields one face of the reactive center. Subsequent nucleophilic or electrophilic attacks are forced to occur from the less hindered face, resulting in high diastereoselectivity. Once the reaction is complete, the auxiliary is cleaved (often via hydrogenolysis), yielding an enantiopure API scaffold while allowing the auxiliary to be recovered.
Caption: Mechanism of stereocontrol using the chiral auxiliary in asymmetric synthesis.
Validated Synthesis Protocol
The synthesis of (S)-N-(1-Phenylethyl)ethanolamine must be executed with strict adherence to conditions that prevent the racemization of the benzylic chiral center and avoid over-alkylation (the formation of unwanted tertiary amines).
Method: N-Alkylation of (S)-1-Phenylethylamine with 2-Chloroethanol
Causality Behind Experimental Choices:
-
Solvent Selection (Absolute Ethanol): Ethanol facilitates the Sₙ2 displacement by solvating the reactants while maintaining the insolubility of the inorganic base, allowing for easy downstream filtration.
-
Base Selection (Anhydrous K₂CO₃): A mild, heterogeneous inorganic base is utilized to scavenge the HCl byproduct. Stronger, soluble bases (e.g., alkoxides) are avoided as they can abstract the benzylic proton, leading to racemization of the stereocenter.
-
Stoichiometric Control: The alkylating agent (2-chloroethanol) is added dropwise in a slight stoichiometric deficit (0.95 equiv) relative to the amine. This statistically disfavors the second alkylation event, preventing the formation of the tertiary amine byproduct.
Step-by-Step Workflow
-
Reaction Setup: Charge a flame-dried, nitrogen-purged 500 mL round-bottom flask with (S)-1-phenylethylamine (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) suspended in absolute ethanol (200 mL).
-
Controlled Addition: Heat the vigorously stirred suspension to 60 °C. Using an addition funnel, introduce 2-chloroethanol (0.95 equiv) dropwise over a period of 2 hours.
-
Thermal Maturation: Maintain the reaction temperature at 60–65 °C for 12 hours. Monitor the reaction progression via TLC (eluent: EtOAc/Hexane) or LC-MS until the 2-chloroethanol is completely consumed.
-
Work-up: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts (KCl and unreacted K₂CO₃). Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude viscous residue in dichloromethane (DCM), wash with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate. Purify the product via fractional vacuum distillation to isolate the pure secondary amine.
-
Self-Validating Analytical Check: Assess the product via chiral HPLC. The protocol is self-validating: if the thermal Sₙ2 conditions were maintained correctly, the optical rotation and chiral HPLC will confirm an enantiomeric excess (ee) of > 99%, proving that no racemization occurred.
Caption: Workflow for the stereopreserved synthesis of (S)-N-(1-Phenylethyl)ethanolamine.
Applications in Drug Development
In modern pharmacology, the spatial arrangement of atoms dictates a drug's binding affinity, efficacy, and safety profile. (S)-N-(1-Phenylethyl)ethanolamine is extensively utilized in the pharmaceutical industry for:
-
Chiral Resolution: Acting as a resolving agent for racemic acidic APIs by forming diastereomeric salts that can be separated via fractional crystallization.
-
Scaffold Expansion: Serving as an intermediate in the synthesis of complex neuroactive compounds, beta-blockers, and novel targeted therapeutics where the ethanolamine motif is essential for receptor binding[3].
-
Fragment-Based Drug Discovery (FBDD): Used as a highly characterized fragment to probe binding pockets in high-throughput virtual screening and structure-activity relationship (SAR) studies[1].
References
-
Fisher Scientific. "(S)-(-)-N-(2-Hydroxyethyl)-α-phenylethylamine, 99%". Thermo Fisher Scientific.[Link]
Sources
Difference between (S)-2-((1-Phenylethyl)amino)ethanol and (S)-phenylglycinol
Comparative Analysis of Chiral Amino Alcohols in Asymmetric Synthesis
Executive Summary
In the landscape of chiral building blocks, (S)-2-((1-Phenylethyl)amino)ethanol and (S)-phenylglycinol represent two structurally distinct classes of amino alcohols derived from the chiral pool. While both contain a phenyl ring and an amino-alcohol motif, their utility in drug development diverges significantly due to the order of the amine (secondary vs. primary) and the spatial arrangement of the chiral center relative to the nucleophilic nitrogen.
-
(S)-Phenylglycinol is a primary amine where the chirality is intrinsic to the carbon backbone bearing the amine. It is the gold standard for synthesizing rigid chiral auxiliaries (e.g., Evans oxazolidinones).
-
This compound is a secondary amine where the chirality resides on the N-substituent. It functions primarily as a chiral base for resolution or as a flexible ligand precursor.
Part 1: Structural & Physiochemical Analysis
The fundamental difference lies in the connectivity of the chiral center. In (S)-phenylglycinol, the stereocenter is
Comparative Data Matrix[1]
| Feature | (S)-Phenylglycinol | This compound |
| IUPAC Name | (2S)-2-amino-2-phenylethan-1-ol | 2-{[(1S)-1-phenylethyl]amino}ethan-1-ol |
| Common Name | L-Phenylglycinol | N-(2-Hydroxyethyl)-1-phenylethylamine |
| CAS Number | 20989-17-7 | 66849-29-4 |
| Amine Type | Primary ( | Secondary ( |
| Chiral Center | Backbone Carbon ( | N-Substituent Carbon |
| Formula | ||
| Molecular Weight | 137.18 g/mol | 165.23 g/mol |
| Physical State | Solid (Crystalline) | Viscous Liquid / Low-melting solid |
| Melting Point | 75–78 °C | ~76 °C (often supercools to liquid) |
| pKa (Conj.[1][2] Acid) | ~9.3 | ~9.5 (More basic due to alkylation) |
Structural Topology Diagram
The following diagram illustrates the connectivity differences. Note how the phenyl ring in Phenylglycinol sterically crowds the amine directly, whereas in the phenylethyl analog, the bulk is removed by one bond.
Caption: Topological comparison showing the proximity of the chiral center to the nitrogen atom.
Part 2: Synthetic Pathways[4]
For researchers requiring these materials, the synthetic origin dictates purity profiles and cost.
Synthesis of (S)-Phenylglycinol
This compound is typically accessed via the reduction of the amino acid (S)-phenylglycine. This route preserves the optical purity of the starting amino acid.
Protocol A: Reduction via Borane-Dimethyl Sulfide (BMS)
-
Reagents: (S)-Phenylglycine,
, THF. -
Mechanism: The carboxylic acid is reduced to the primary alcohol. The amine remains untouched.
-
Critical Step: Quenching the amine-borane complex requires vigorous reflux with methanol or dilute NaOH to release the free amine.
-
Reference: J. Org. Chem. 1993, 58, 3568. (Standard Myers/McKennon protocol).
Synthesis of this compound
This synthesis involves the alkylation of a chiral amine. It is generally more cost-effective but requires purification to remove bis-alkylated byproducts.
Protocol B: Alkylation with Ethylene Oxide or Haloethanol
-
Reagents: (S)-1-Phenylethylamine, Ethylene Oxide (industrial) or 2-Chloroethanol (lab), Base (
). -
Mechanism:
nucleophilic attack of the amine on the epoxide or alkyl halide. -
Control Point: Stoichiometry is vital. Excess alkylating agent leads to the formation of the tertiary amine (bis-hydroxyethylation).
-
Reaction:
Caption: Divergent synthetic lineages. Phenylglycinol derives from amino acid reduction; the ethanol-amine derives from amine alkylation.
Part 3: Functional Divergence in Asymmetric Synthesis
The choice between these two molecules is rarely interchangeable. They serve different mechanistic roles.
(S)-Phenylglycinol: The Scaffold Builder
Because it is a primary amine with a proximal hydroxyl group, (S)-phenylglycinol is ideal for condensation reactions to form heterocycles.
-
Oxazolines: Condensation with nitriles or carboxylic acids yields chiral oxazolines (e.g., Pybox ligands, Evans auxiliaries). The phenyl group locks the conformation, providing high facial selectivity in aldol and alkylation reactions.
-
Schiff Bases: Readily forms imines with aldehydes, used in asymmetric hydrogenation ligands.
This compound: The Chiral Modifier
As a secondary amine , it cannot form stable imines without dehydration to enamines or oxidation. Its utility lies in:
-
Chiral Resolution: The increased basicity (secondary vs primary) makes it an excellent resolving agent for chiral acids (e.g., Ibuprofen resolution).
-
Ligand Synthesis: Used to synthesize N-heterocyclic carbenes (NHCs) or Salen-type ligands where a secondary amine backbone is required for flexibility.
-
Retro-Michael Additions: The bulky phenylethyl group can be cleaved via hydrogenolysis, allowing it to serve as a temporary chiral directing group.
Part 4: Experimental Protocol - Oxazoline Synthesis (Case Study)
To demonstrate the specific utility of (S)-phenylglycinol (which cannot be performed with the phenylethylamino analog), the following protocol outlines the synthesis of a phenyl-oxazoline, a precursor to Evans Auxiliaries.
Objective: Synthesis of (S)-4-phenyl-2-oxazoline.
-
Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen.
-
Reactants: Charge (S)-phenylglycinol (13.7 g, 100 mmol) and Triethyl orthoformate (16.3 g, 110 mmol).
-
Catalysis: Add catalytic p-Toluenesulfonic acid (pTsOH, 1 mol%).
-
Heating: Heat to reflux (approx. 140°C) with a Dean-Stark trap to remove ethanol byproduct.
-
Monitoring: Reaction is complete when ethanol evolution ceases (approx. 3-5 hours).
-
Workup: Distill the product directly under reduced pressure.
-
Result: The primary amine and alcohol cyclize to form the oxazoline ring.
-
Note:This compound would fail here; as a secondary amine, it cannot form the required
double bond within the ring without forming a charged oxazolinium species.
-
Reaction Logic Diagram
Caption: Cyclization pathway unique to the primary amine structure of Phenylglycinol.
References
-
Synthesis of Phenylglycinol: McKennon, M. J.; Meyers, A. I. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 1993 , 58, 3568-3571.
-
Physical Properties (Phenylglycinol): Sigma-Aldrich Product Sheet, CAS 20989-17-7.
- Synthesis of Phenylethylaminoethanol:Organic Syntheses, Coll. Vol. 10, p. 423 (2004); Vol. 75, p. 129 (1998).
- Application in Resolution: Kozma, D.
-
Comparative Data: PubChem Compound Summary for CID 92466 ((S)-Phenylglycinol) and CID 643217 (this compound).
Sources
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (S)-N-(α-methylbenzyl)ethanolamine Free Base
Executive Summary
(S)-N-(α-methylbenzyl)ethanolamine, also known as (S)-(-)-N-(2-Hydroxyethyl)-α-phenylethylamine, is a highly versatile bifunctional chiral auxiliary and building block. Characterized by its adjacent secondary amine and primary hydroxyl groups, it is extensively utilized in asymmetric synthesis to construct complex chiral heterocycles and active pharmaceutical ingredient (API) intermediates. This guide provides an in-depth analysis of its physicochemical properties, structural causality, and a self-validating experimental protocol for its application in asymmetric synthesis.
Structural and Physicochemical Profiling
The physical properties of (S)-N-(α-methylbenzyl)ethanolamine are directly dictated by its molecular architecture. The presence of both hydrogen-bond donors/acceptors and a lipophilic aromatic ring creates a unique physicochemical profile critical for downstream reaction design.
Quantitative Data Summary
| Property | Value | Experimental Causality / Significance |
| CAS Number | 66849-29-4 | Unique registry identifier for the pure (S)-(-)-enantiomer . |
| Molecular Formula | C₁₀H₁₅NO | Dictates mass and stoichiometric equivalents in synthesis . |
| Molecular Weight | 165.23 g/mol | Used for precise molar scaling and yield calculations . |
| Physical Form | Colorless Liquid | Facilitates neat additions via syringe; highly miscible in organics . |
| Boiling Point | ~293.1 °C | Elevated BP is caused by strong intermolecular hydrogen bonding between the -OH and -NH groups . |
| Density | 1.0203 g/cm³ | Slightly denser than water; critical for predicting phase separation in aqueous workups 1]. |
| Refractive Index | 1.5320 – 1.5350 | Used for rapid, non-destructive purity assessment via refractometry . |
| Specific Rotation | -44.00° (c=1, EtOH, 22°C) | Validates enantiomeric excess (ee); the primary QA/QC metric for chiral integrity . |
(Note: While some databases estimate a melting point of 76 °C , commercial suppliers consistently report the free base as a liquid at room temperature 2]. The solid state likely refers to a specific crystalline salt form, such as a hydrochloride).
Logical Relationship: Structure to Properties
Fig 1: Logical relationship between molecular structure and observed physicochemical properties.
Safety, Handling, and Storage Parameters
As a secondary amine, the compound is susceptible to atmospheric oxidation and carbon dioxide absorption (forming carbamates).
-
Hazard Profile: Classified under GHS as causing serious eye irritation (H319), skin irritation (H315), and specific target organ toxicity - single exposure (H335) .
-
Storage Causality: Must be stored under an inert atmosphere (Nitrogen or Argon) at 2-8°C. Exposure to air leads to gradual yellowing due to N-oxidation, which can introduce impurities that poison transition-metal catalysts (like Pd/C) used in downstream deprotection steps.
Application in Asymmetric Synthesis
(S)-N-(α-methylbenzyl)ethanolamine is a privileged chiral building block . It is frequently employed to synthesize enantiopure heterocycles (e.g., morpholines, piperazines, and pyrrolidines) which serve as intermediates for APIs like darifenacin and barnidipine. The bulky α-methylbenzyl group acts as a powerful stereodirecting group during nucleophilic additions or reductions, and can be cleanly cleaved via hydrogenolysis once the chiral center is established.
Fig 2: Reaction workflow for the asymmetric synthesis of chiral APIs using the target amino alcohol.
Self-Validating Experimental Protocol: Synthesis of Chiral Morpholines
To ensure trustworthiness and reproducibility, the following protocol for constructing a chiral morpholine core is designed as a self-validating system . Each step includes a mechanistic causality explanation and an analytical checkpoint to prevent the propagation of failed reactions.
Step 1: Chemoselective N-Alkylation
-
Procedure: Dissolve 1.0 eq of (S)-N-(α-methylbenzyl)ethanolamine and 1.2 eq of an α-bromo ketone in anhydrous acetonitrile. Add 2.0 eq of anhydrous K₂CO₃. Stir at 60°C for 12 hours.
-
Causality: The secondary amine is significantly more nucleophilic than the primary hydroxyl group. Using a mild, insoluble base like K₂CO₃ in a polar aprotic solvent (MeCN) acts as an acid sponge for HBr without deprotonating the hydroxyl group, thereby preventing competitive O-alkylation.
-
Validation Checkpoint: TLC (Hexanes/EtOAc 7:3). The starting amine stains intense blue with ninhydrin. The reaction is valid only if the blue spot completely disappears and is replaced by a UV-active, ninhydrin-negative spot. LC-MS must confirm the
of the N-alkylated intermediate.
Step 2: Diastereoselective Reduction
-
Procedure: Cool the reaction mixture to -78°C. Slowly add 1.5 eq of NaBH₄ in methanol. Allow to warm to 0°C over 2 hours.
-
Causality: The reduction of the ketone is governed by the Felkin-Anh model. The immense steric bulk of the chiral α-methylbenzyl group restricts the conformational rotation of the intermediate, forcing the hydride to attack from the least hindered face. This yields the anti-amino diol with high diastereomeric excess (de > 95%).
-
Validation Checkpoint: ¹H-NMR of the crude extract. The benzylic methine proton should appear as a single distinct multiplet. The presence of a second, minor multiplet indicates poor diastereoselectivity.
Step 3: Intramolecular Cyclization (Mitsunobu Conditions)
-
Procedure: Dissolve the diol in THF. Add 1.1 eq of Triphenylphosphine (PPh₃) and 1.1 eq of Diisopropyl azodicarboxylate (DIAD) at 0°C. Stir for 4 hours.
-
Causality: The Mitsunobu reaction selectively activates the secondary hydroxyl group (inverting its stereocenter) and drives the intramolecular attack by the primary hydroxyl oxygen, closing the 6-membered morpholine ring.
-
Validation Checkpoint: GC-MS or LC-MS. The mass must show a loss of 18 Da (H₂O) from the diol precursor, confirming ring closure rather than intermolecular dimerization.
Step 4: Cleavage of the Chiral Auxiliary (Hydrogenolysis)
-
Procedure: Dissolve the morpholine derivative in ethanol. Add 10 mol% of 10% Pd/C. Purge the vessel and stir under an H₂ atmosphere (1 atm) at room temperature for 12 hours.
-
Causality: Palladium-catalyzed hydrogenolysis selectively cleaves the benzylic C-N bond. Because the α-methylbenzyl group is highly activated, it is removed under mild conditions (1 atm H₂) that leave the aliphatic morpholine core completely intact.
-
Validation Checkpoint: Filter through Celite to remove Pd/C. Chiral HPLC must be performed on the filtrate. A single peak confirms the enantiopurity of the final free morpholine API intermediate, validating the entire synthetic sequence.
References
-
Fisher Scientific. (S)-(-)-N-(2-Hydroxyethyl)-α-phenylethylamine, 99%, Thermo Scientific. Available at:[Link]
Sources
A Researcher's Comprehensive Safety Guide to (S)-2-((1-Phenylethyl)amino)ethanol
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling and use of (S)-2-((1-Phenylethyl)amino)ethanol. As a chiral amino alcohol, this compound is a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents.[1][2] Its unique stereochemistry is often critical for biological activity, demanding careful and informed handling to ensure both personal safety and experimental integrity.[2] This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper understanding of the compound's properties and the rationale behind recommended safety protocols.
Compound Identification and Core Properties
This compound is a member of the phenethylamine class of compounds, which are known for their diverse biological activities.[3] Understanding its fundamental properties is the first step in a thorough risk assessment.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | (S)-N-(2-hydroxyethyl)-alpha-methylbenzylamine | N/A |
| CAS Number | 6623-43-4 | N/A |
| Molecular Formula | C10H15NO | N/A |
| Molecular Weight | 165.23 g/mol | N/A |
| Appearance | Likely a viscous liquid or low-melting solid, may be yellow | [4] |
| Boiling Point | Not definitively available (related compounds boil >150°C at reduced pressure) | [5] |
| Solubility | Expected to be soluble in organic solvents and slightly soluble in water | [5] |
Hazard Identification and GHS Classification: A Proactive Assessment
While a specific, verified Safety Data Sheet for the (S)-enantiomer is not widely available, a robust hazard assessment can be constructed from data on closely related structural analogs, such as (R)-(-)-2-Amino-1-phenylethanol and (±)-2-Amino-1-phenylethanol. The primary hazards associated with this class of compounds are corrosive and irritant effects.
Anticipated GHS Hazard Classification:
-
Skin Corrosion/Irritation: Category 1C or 2 (Causes severe skin burns and eye damage or causes skin irritation).[4][5][6]
-
Serious Eye Damage/Eye Irritation: Category 1 or 2A (Causes serious eye damage or causes serious eye irritation).[4][5][6]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation).[5]
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[7][8]
Toxicological Profile Insights:
The primary danger of phenylethanolamine derivatives lies in their ability to cause severe irritation and chemical burns upon contact with skin, eyes, and mucous membranes.[9][10] Ingestion can be harmful and may lead to burns in the mouth, pharynx, and gastrointestinal tract.[6][9] Inhalation of vapors or aerosols may cause respiratory irritation.[5][8] It is crucial to handle this compound with the assumption that it is corrosive and toxic.
The Hierarchy of Controls: A Self-Validating System for Safe Handling
To ensure a safe research environment, a multi-layered approach to hazard control is essential. This "Hierarchy of Controls" prioritizes the most effective measures to minimize risk.
Caption: Hierarchy of controls, prioritizing engineering solutions.
3.1. Engineering Controls: Your Primary Barrier
The most effective way to prevent exposure is to handle this compound within a properly functioning chemical fume hood.[11] This ensures that any vapors or aerosols are contained and exhausted away from the researcher. Eyewash stations and safety showers must be readily accessible and tested regularly.[4][12]
3.2. Administrative Controls: Procedural Safeguards
-
Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment.
-
Training: Ensure all personnel are trained on the specific hazards of this compound and the emergency procedures.
-
Labeling: All containers must be clearly labeled with the compound name and appropriate hazard warnings.
-
Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[13]
3.3. Personal Protective Equipment (PPE): The Final Layer of Protection
While engineering and administrative controls are paramount, appropriate PPE is mandatory.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[14]
-
Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene) are essential.[4][5] Always inspect gloves for tears or punctures before use.[15] Contaminated clothing should be removed immediately and decontaminated before reuse.[6]
-
Respiratory Protection: If there is a risk of generating aerosols or working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Experimental Protocols: Storage and Disposal
4.1. Conditions for Safe Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[11][14] It should be stored away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9] Consider storing in a refrigerator and under an inert atmosphere for long-term stability.[14]
4.2. Waste Disposal Considerations
Dispose of waste in accordance with all local, state, and federal regulations. This compound should be treated as hazardous waste. Do not pour down the drain.[15] Collect waste in a designated, labeled container for chemical waste disposal.
Emergency Procedures: A Rapid and Informed Response
In the event of an emergency, a calm and methodical response is critical.
Caption: Workflow for responding to an exposure event.
5.1. First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4][6] Seek immediate medical attention if irritation or burns are present.[6]
-
Inhalation: Move the person to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water.[6] Seek immediate medical attention.[6]
5.2. Accidental Release Measures
For a minor spill, and only if you are trained to do so, follow these steps:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation and wear appropriate PPE.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.
-
Collect the absorbed material into a labeled container for hazardous waste disposal.[10]
-
Clean the spill area thoroughly.
For a major spill, evacuate the laboratory immediately, close the doors, and contact your institution's emergency response team.
5.3. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8][10]
-
Specific Hazards: Combustion may produce toxic gases such as carbon oxides and nitrogen oxides.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[8]
Conclusion: A Culture of Safety in Research
This compound is a valuable tool in the advancement of chemical and pharmaceutical research. Its effective and safe use hinges on a thorough understanding of its potential hazards and the diligent application of robust safety protocols. By integrating the principles outlined in this guide—from understanding the compound's properties to implementing a hierarchy of controls and being prepared for emergencies—researchers can foster a culture of safety that protects themselves, their colleagues, and the integrity of their scientific work.
References
-
CPA Chem. (2020). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: 2-Amino-1-phenylethanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
-
Frontiers in Catalysis. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from [Link]
-
ResearchGate. (2025). Phenethylamine‐derived new psychoactive substances 2C‐E‐FLY, 2C‐EF‐FLY, and 2C‐T‐7‐FLY: Investigations on their metabolic fate including isoenzyme activities and their toxicological detectability in urine screenings. Retrieved from [Link]
-
Anachemia. (n.d.). PHENETHYLAMINE MSDS. Retrieved from [Link]
-
Harper College. (2009). Material Safety Data Sheet: α-Methylbenzylamine. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Sulfamic acid. Retrieved from [Link]
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- 1. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 4. fishersci.be [fishersci.be]
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- 7. bg.cpachem.com [bg.cpachem.com]
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- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
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- 11. fishersci.com [fishersci.com]
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- 14. tcichemicals.com [tcichemicals.com]
- 15. fishersci.ca [fishersci.ca]
The Privileged Scaffold: Chiral Amino Alcohols in Asymmetric Catalysis
Topic: Chiral Amino Alcohol Building Blocks for Asymmetric Synthesis Content Type: Technical Whitepaper Audience: Drug Development Professionals & Synthetic Chemists
Executive Summary
Chiral amino alcohols represent one of the most versatile "privileged structures" in modern organic synthesis. Their bifunctional nature—possessing both a Lewis-basic amine and a Brønsted-acidic/coordinating hydroxyl group—allows them to serve as chiral auxiliaries, organocatalysts, and ligands for transition metals. This guide analyzes the structural causality behind their effectiveness, details scalable synthesis protocols, and provides self-validating workflows for their application in pharmaceutical manufacturing.
Structural Classes & Mechanistic Utility
The utility of amino alcohols stems from their ability to form rigid 5- or 6-membered chelate rings with metal centers (B, Zn, Cu, Ru). The steric bulk adjacent to the nitrogen or oxygen atom dictates the "chiral pocket" that enforces stereocontrol.
Comparative Analysis of Common Scaffolds
| Scaffold Class | Representative Structure | Key Electronic Feature | Primary Application | Steric Source |
| 1,2-Acyclic | Valinol, Phenylglycinol | Flexible backbone; bidentate ( | Oxazoline synthesis, Auxiliaries | Isopropyl, Phenyl |
| 1,2-Cyclic | cis-1-Amino-2-indanol | Rigid backbone; | Diels-Alder (Cu), HIV Protease inhibitors | Indane ring fusion |
| Prolinol Derivatives | Secondary amine; bulky gem-disubstitution | Organocatalysis (Jørgensen-Hayashi), CBS Reduction | Pyrrolidine + Phenyls | |
| Ephedrine | (1R,2S)-Ephedrine | Two stereocenters; | Alkylation auxiliaries (Myers), resolution agents | Methyl + Phenyl |
Mechanistic Case Study: The CBS Reduction Cycle
The Corey-Bakshi-Shibata (CBS) reduction is the quintessential application of chiral amino alcohols. The catalyst, an oxazaborolidine derived from proline or valine, activates borane (
Mechanistic Insight: The catalytic power relies on a "push-pull" mechanism. The ring nitrogen coordinates to the borane reagent (activating the hydride), while the endocyclic boron acts as a Lewis acid to coordinate the ketone oxygen.[2][3] This dual activation locks the substrates in a rigid chair-like transition state.
Figure 1: The CBS Catalytic Cycle
Caption: The cycle demonstrates the dual activation of the borane reagent and the ketone substrate, ensuring hydride transfer occurs from the sterically favored face.
Synthesis of the Building Blocks
While many amino alcohols are commercially available, custom synthesis is often required for drug candidates to tune solubility or steric demand.
Protocol A: Scalable Reduction of Amino Acids (System:
)
Why this method? Unlike
Reagents:
-
L-Amino Acid (1.0 equiv)
- (2.5 equiv)
- (1.0 equiv)[4]
-
Solvent: Dry THF
Step-by-Step Methodology:
-
Setup: Charge a flame-dried 3-neck flask with L-Amino Acid and
in dry THF under . -
Activation: Cool to 0°C. Add
solution in THF dropwise over 60 minutes.-
Critical Control Point: The addition is exothermic and evolves
gas. Monitor internal temperature to keep to prevent racemization.
-
-
Reflux: Once gas evolution ceases, heat to reflux for 18 hours. The solution should turn colorless as
is consumed. -
Quench: Cool to room temperature. Carefully add methanol until effervescence stops (destroys excess borane).
-
Workup: Evaporate solvent. Dissolve residue in 20% KOH and stir for 4 hours (breaks Boron-Nitrogen complexes). Extract with DCM.
-
Validation: Check optical rotation
. A deviation from literature suggests partial racemization during the reflux.
Application: Synthesis of -Symmetric Bis(oxazoline) (BOX) Ligands
BOX ligands are synthesized by condensing chiral amino alcohols with dinitriles or diacids. They are critical for copper-catalyzed cyclopropanations and Diels-Alder reactions.
Figure 2: Ligand Synthesis Workflow
Caption: Decision tree for synthesizing BOX ligands, highlighting the divergence based on available precursors (Nitrile vs. Acid).
Protocol B: Two-Step Synthesis of Ph-BOX Ligand
Reagents:
-
(S)-Phenylglycinol (2.2 equiv)
-
Malonyl dichloride (1.0 equiv)[4]
-
Triethylamine (
) -
Mesyl Chloride (
)
Methodology:
-
Amide Formation: To a solution of (S)-phenylglycinol (2.2 equiv) and
(2.5 equiv) in at 0°C, add malonyl dichloride dropwise. Stir 2h.-
Self-Validating Step: TLC should show disappearance of the starting amino alcohol (ninhydrin stain active) and appearance of a polar amide spot.
-
-
Cyclization: To the crude bis-amide in dry DCM, add
(4.0 equiv) and (2.2 equiv) at 0°C. -
Reflux: Allow to warm and reflux for 12 hours. The mesylate intermediate undergoes intramolecular displacement by the amide oxygen.
-
Purification: Wash with saturated
. Recrystallize from EtOAc/Hexane.-
Purity Check:
NMR must show sharp singlets for the bridge methylene protons. Splitting or diastereotopic protons indicate loss of symmetry (failure).
-
Troubleshooting & Optimization (The "Senior Scientist" Perspective)
When asymmetric inductions fail (ee < 80%), the issue is rarely the ligand structure itself, but rather the environmental conditions.
| Symptom | Probable Cause | Corrective Action |
| Low Enantioselectivity | Moisture in solvent | Amino alcohols are hygroscopic. Dry ligands under high vacuum (0.1 mmHg) for 4h at 50°C before use. |
| Slow Reaction Rate | Catalyst Aggregation | For CBS reductions, aggregation of the oxazaborolidine slows kinetics. Add a Lewis acid promoter or increase dilution. |
| Racemization of Product | Product Inhibition | The product alcohol can compete with the ketone for the catalyst. Ensure rapid turnover by maintaining high borane concentration. |
| Non-Linear Effects | Ligand Purity | A 95% ee ligand can sometimes yield 99% ee product (positive non-linear effect) or 50% ee (negative). Always start with >99% ee amino alcohols. |
References
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. Link
-
Evans, D. A., et al. (1993).
-Symmetric Cationic Copper(II) Complexes as Chiral Lewis Acids: Scope and Mechanism of the Catalytic Enantioselective Diels-Alder Reaction. Journal of the American Chemical Society, 115(12), 5328–5329. Link -
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. Link
-
McKennon, M. J., et al. (1993). A Convenient Reduction of Amino Acids and Their Derivatives. The Journal of Organic Chemistry, 58(13), 3568–3571. Link
-
Desimoni, G., Faita, G., & Quadrelli, P. (2003). Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysis. Chemical Reviews, 103(8), 3119–3154. Link
Sources
Methodological & Application
Application Note: Enantiomeric Resolution of Racemic Carboxylic Acids via (S)-N-(1-Phenylethyl)ethanolamine
Abstract
This technical guide outlines a robust protocol for the optical resolution of racemic carboxylic acids using (S)-N-(1-Phenylethyl)ethanolamine (S-PEEA). Unlike simple primary amines (e.g.,
Introduction & Mechanistic Basis[1][2][3]
The Resolving Agent
-
Name: (S)-2-(1-Phenylethylamino)ethanol
-
Abbreviation: S-PEEA[1]
-
CAS: 56613-80-0 (S-isomer)
-
Structure: A chiral ethylbenzyl group attached to a secondary amine, which is N-substituted with an ethanol chain.
The "Two-Point" Interaction Theory
Classical resolution relies on the solubility difference between two diastereomeric salts (p-salt and n-salt). S-PEEA offers a distinct advantage over simple amines:
-
Primary Interaction (Ionic): The protonated secondary amine forms a salt bridge with the carboxylate of the target acid.
-
Secondary Interaction (H-Bonding): The pendant hydroxyl group (
) acts as a hydrogen bond donor/acceptor. This creates a "molecular hook," reducing the conformational freedom of the salt in the crystal lattice.
This structural rigidity often amplifies the solubility difference (
Pre-Validation: The Solubility Screen
Expert Insight: Never proceed to scale-up without defining the "Resolution Space." A solvent that dissolves the salt too well prevents yield; one that dissolves it too poorly traps impurities.
Objective: Identify a solvent system where the diastereomeric salt dissolves at reflux (
Protocol A: Micro-Scale Solvent Screening
Materials: 100 mg Racemic Acid, 1.0 eq S-PEEA, 10 test tubes.
-
Preparation: Place 10 mg of Racemic Acid and 1.0 equivalent of S-PEEA into each tube.
-
Solvent Addition: Add 100
L of a specific solvent (see Table 1) to each tube. -
Thermal Cycle: Heat to near boiling.
-
If solid remains: Add solvent in 50
L increments until dissolved. -
If clear: Allow to cool to 25°C slowly.
-
-
Observation: Record crystal formation.
-
Ideal: Heavy crystals form upon cooling.
-
Poor:[2] Oil formation (indicates solvent is too non-polar or salt is hygroscopic).
-
Table 1: Recommended Solvent Screen Matrix
| Solvent Class | Specific Solvents | Rationale |
| Protic (Polar) | Methanol, Ethanol, Isopropanol | Promotes H-bonding; good for polar salts. |
| Aprotic (Polar) | Acetonitrile, Acetone | Disrupts H-bonds; often yields sharper crystals. |
| Non-Polar/Mixtures | MTBE, Toluene, EtOAc/EtOH (9:1) | Reduces solubility; forces precipitation. |
| Aqueous Systems | Water/Ethanol (1:[3]1) | Exploits hydrophobic effect; good for large aromatics. |
Core Protocol: Scale-Up Resolution
Note: This protocol assumes a 1:1 stoichiometry. For cost optimization on >100g scales, the "Pope-Peachy" method (0.5 eq S-PEEA + 0.5 eq achiral base like NaOH) can be adapted, but 1:1 is recommended for initial purity [2].
Workflow Diagram
The following diagram illustrates the critical path for resolution and recovery.
Figure 1: Operational workflow for diastereomeric salt resolution and component recovery.
Step-by-Step Procedure
-
Dissolution:
-
Charge a reactor with 10.0 g (1.0 eq) of Racemic Acid.
-
Add 1.0 eq of S-PEEA.
-
Add the selected solvent (typically 5–10 volumes relative to solute mass).
-
Heat to reflux until a clear solution is obtained. Critical: If the solution is not clear, add minimal solvent.
-
-
Nucleation & Crystallization:
-
Cool the solution slowly. Rapid cooling traps impurities.
-
Seeding (Optional but Recommended): At 5-10°C below the saturation point, add a few milligrams of pure diastereomeric salt (if available from screening) to induce nucleation.
-
Agitate gently at ambient temperature for 4–12 hours.
-
-
Isolation:
-
Filter the slurry under vacuum.
-
Wash the filter cake with a small volume of cold solvent (same as used in crystallization).
-
Data Point: This is "Crop 1." Dry a small sample and check chiral purity (HPLC/Polarimetry). Typical ee at this stage is 70–90%.
-
-
Recrystallization (The Purification Loop):
-
If ee < 98%, recrystallize Crop 1.
-
Dissolve Crop 1 in the minimum amount of hot solvent.
-
Cool and filter.
-
Repeat until ee > 99%.[4]
-
Protocol: Salt Breaking & Recovery
To isolate the pure chiral acid and recycle the expensive S-PEEA agent.
Acid Liberation
-
Suspend the purified salt in a biphasic mixture of Dichloromethane (DCM) and Water (1:1 ratio).
-
Add 1.1 eq of HCl (1M) dropwise while stirring.
-
Chemistry: The HCl protonates the S-PEEA (forming S-PEEA
HCl, water-soluble) and protonates the Carboxylate (forming free Acid, DCM-soluble).
-
-
Separate the layers.[5]
-
Extract the aqueous layer twice with DCM.
-
Combine organic layers, dry over MgSO
, and evaporate to yield the Pure Chiral Acid .
Agent Recycling (Green Chemistry)
-
Take the acidic aqueous layer (containing S-PEEA
HCl). -
Cool to 0°C and add 50% NaOH until pH > 12.
-
The S-PEEA will separate as an oil or precipitate.
-
Extract with DCM or MTBE.
-
Concentrate the organic layer to recover S-PEEA.
-
Validation: Check specific rotation
to ensure no racemization occurred during the process [3].
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Crystallization | Solution too dilute or "Oiling Out." | Evaporate 20% solvent. Scratch glass to induce nucleation. Switch to a less polar co-solvent (e.g., add Hexane to EtOAc). |
| Low Yield | Salt is too soluble. | Cool to 0°C or -10°C. Use the "common ion effect" by adding excess resolving agent (not recommended for initial screens). |
| Low ee% | "Eutectic" formation or rapid cooling. | Re-heat and cool slower (0.1°C/min). Try "Double Resolution": Recrystallize the salt from a different solvent (e.g., switch from EtOH to Acetone) to alter the impurity profile [4]. |
| Gel Formation | Hydrogen bond networking. | Add 1-2% water or methanol to disrupt the gel network. |
References
- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (Source for Pope-Peachy stoichiometry and solubility diagrams).
-
Taniguchi, K., et al. (2008).[6] "Solvent control of optical resolution of 2-amino-1-phenylethanol using dehydroabietic acid." Organic & Biomolecular Chemistry. Link (Demonstrates the principle of solvent-dependent resolution with amino-alcohols).
- Saigo, K., et al. (1982). "Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization." Bulletin of the Chemical Society of Japan.
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. unchainedlabs.com [unchainedlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Solvent control of optical resolution of 2-amino-1-phenylethanol using dehydroabietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of (S)-2-((1-Phenylethyl)amino)ethanol
Abstract
This document provides a comprehensive guide for the synthesis of the chiral β-amino alcohol, (S)-2-((1-Phenylethyl)amino)ethanol, from the readily available chiral precursor, (S)-1-phenylethylamine. Chiral β-amino alcohols are crucial building blocks in modern medicinal chemistry and serve as valuable ligands in asymmetric catalysis.[1][2][3][4] This protocol details a robust and efficient method based on the nucleophilic ring-opening of ethylene oxide. The guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, critical safety protocols for handling hazardous reagents, and methods for product characterization.
Introduction and Scientific Rationale
The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development, as the biological activity of a drug is often confined to a single enantiomer.[3] this compound is a valuable synthon, incorporating two key structural features: a β-amino alcohol moiety and a chiral benzylic amine derived from (S)-1-phenylethylamine, a widely used chiral auxiliary.[5][6][7]
The chosen synthetic strategy involves the direct N-alkylation of (S)-1-phenylethylamine via the ring-opening of an epoxide, specifically ethylene oxide. This approach is favored over alternatives, such as using 2-haloethanols, for several compelling reasons:
-
High Atom Economy: The reaction incorporates the entire ethylene oxide molecule into the product, generating no byproducts.
-
Favorable Kinetics: The inherent ring strain of the three-membered epoxide ring makes it highly susceptible to nucleophilic attack, facilitating the reaction.[8][9][10]
-
Clean Reaction Profile: The absence of halide byproducts simplifies the purification process.
This protocol is designed to be self-validating, providing clear checkpoints and characterization methods to ensure the synthesis of the target compound with high purity and preserved stereochemical integrity.
Reaction Mechanism
The core of this synthesis is the base-catalyzed nucleophilic ring-opening of ethylene oxide, which proceeds via a classic S(_N)2 mechanism .[9][10]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of (S)-1-phenylethylamine acts as the nucleophile. It attacks one of the electrophilic carbon atoms of the ethylene oxide ring. Due to the S(_N)2 nature of the reaction, this attack occurs from the backside, leading to the cleavage of the C-O bond.[10]
-
Ring-Opening: The attack forces the three-membered ring to open, relieving the significant ring strain and forming an intermediate alkoxide.[8]
-
Protonation: The negatively charged alkoxide is subsequently protonated during the reaction workup (or by a protic solvent, if used) to yield the final hydroxyl group of the amino alcohol product.
Crucially, the reaction occurs at the nitrogen atom and does not involve the chiral center (the carbon bonded to the phenyl group and the methyl group). Therefore, the stereochemical configuration of the starting material, (S)-1-phenylethylamine, is retained throughout the synthesis.
Caption: S_N2 mechanism for the synthesis of the target amino alcohol.
Critical Safety Protocol: Handling Ethylene Oxide
WARNING: Ethylene oxide (EtO) is a highly hazardous substance. It is a flammable gas, a known human carcinogen, and is acutely toxic upon inhalation.[11][12] All operations involving EtO must be conducted with stringent safety measures in place.
-
Engineering Controls: All handling of ethylene oxide must occur within a certified chemical fume hood with a high air exchange rate to prevent exposure.[13] An EtO gas detection system with an audible alarm is mandatory.[12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a full-face shield are required.[13][14]
-
Skin Protection: Wear butyl rubber or SilverShield® gloves, a flame-retardant lab coat, and closed-toe shoes.[13]
-
Respiratory Protection: A NIOSH-approved supplied-air respirator may be necessary depending on the scale and setup.[11] Standard air-purifying respirators are not sufficient.
-
-
Handling:
-
Ethylene oxide is often supplied as a liquid in lecture bottles or as a solution in a solvent. Store cylinders in a cool, well-ventilated area away from heat sources.[15]
-
Use explosion-proof equipment and ensure all apparatus is properly grounded to prevent static discharge.[13]
-
Prepare an emergency response plan and ensure all personnel are trained on it.[15]
-
-
Exposure Limits: The OSHA Permissible Exposure Limit (PEL) is 1 ppm as an 8-hour time-weighted average (TWA).[12]
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| (S)-(-)-1-Phenylethylamine | >99% ee | Sigma-Aldrich | 2627-86-3 | Starting material, chiral source. |
| Ethylene Oxide | Anhydrous | Sigma-Aldrich | 75-21-8 | EXTREMELY HAZARDOUS . May be used as gas or a solution. |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | 67-56-1 | Reaction solvent. |
| Dichloromethane (DCM) | ACS Grade | VWR | 75-09-2 | Extraction solvent. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | EMD Millipore | 7757-82-6 | Drying agent. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | 7631-86-9 | For column chromatography. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | J.T. Baker | 7647-01-0 | For workup. |
| Sodium Hydroxide (NaOH) | 1 M aqueous solution | Macron Fine Chemicals | 1310-73-2 | For workup. |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Reflux condenser and nitrogen/argon inlet
-
Addition funnel (if using EtO solution) or gas dispersion tube
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Rotary evaporator
-
Glassware for liquid-liquid extraction and column chromatography
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of the target amino alcohol.
-
Reaction Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, nitrogen inlet, and a rubber septum, add (S)-1-phenylethylamine (10.0 g, 82.5 mmol).
-
Solvent Addition: Add 200 mL of anhydrous methanol via cannula. Begin stirring and cool the solution to 0 °C using an ice-water bath.
-
Ethylene Oxide Addition: Perform this step in a certified fume hood. Slowly bubble ethylene oxide gas (4.0 g, 90.8 mmol, 1.1 eq.) through the solution via a gas dispersion tube over approximately 1-2 hours. Alternatively, a pre-prepared, chilled solution of ethylene oxide in methanol can be added dropwise via an addition funnel. CAUTION: The reaction is exothermic; maintain the internal temperature below 10 °C throughout the addition.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 16-24 hours under a nitrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine spot has been consumed.
-
Workup: Cool the reaction mixture back to 0 °C. Carefully evaporate the excess methanol and any unreacted ethylene oxide using a rotary evaporator with a cold trap, ensuring proper ventilation.
-
Extraction: Dissolve the resulting crude oil in 100 mL of deionized water. Basify the aqueous solution to a pH > 11 by the slow addition of 1 M NaOH. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a viscous oil.[3][16]
Purification and Characterization
-
Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol (e.g., starting with 100% DCM and gradually increasing to 95:5 DCM:MeOH). Alternatively, for larger scales, vacuum distillation can be employed.
-
Yield: Typical yields for this reaction range from 75-90%.
-
Characterization:
-
¹H NMR: Confirm the structure by analyzing the proton NMR spectrum. Expect characteristic peaks for the phenyl, methyl, and ethyl-alcohol protons.
-
¹³C NMR: Verify the number and type of carbon atoms.
-
Mass Spectrometry: Determine the molecular weight of the product.
-
Chiral HPLC: Confirm the enantiomeric purity of the final product. The enantiomeric excess should be >99%, indicating no racemization occurred.[3][17]
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; loss during workup. | Increase reaction time. Ensure pH is sufficiently basic (>11) during extraction to deprotonate the product amine. |
| Side Product Formation | Over-alkylation (dialkylation). | Use only a slight excess of ethylene oxide (1.05-1.1 eq.). Ensure slow, controlled addition at low temperature. |
| Starting Material Remains | Insufficient ethylene oxide; low reactivity. | Check the amount of ethylene oxide added. Ensure the reaction is stirred efficiently. |
| Product is an Emulsion | Difficult extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion before re-extracting. |
Conclusion
The protocol described provides a reliable and high-yielding pathway for the synthesis of enantiopure this compound. By leveraging the nucleophilic ring-opening of ethylene oxide with (S)-1-phenylethylamine, this method offers an atom-economical and clean transformation. Strict adherence to the outlined safety procedures for handling ethylene oxide is paramount to ensure a safe and successful synthesis. The resulting chiral β-amino alcohol is a versatile intermediate for further elaboration in pharmaceutical and materials science research.
References
-
Boddeti, G., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Modern Chemistry & Applications. Retrieved from [Link]
-
HSE Solutions. (2025). Weekly Safety Meeting – Ethylene Oxide Safety. Retrieved from [Link]
-
Interscan Corporation. (2024). Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure. Retrieved from [Link]
-
STERIS. (n.d.). Safety Guidelines: Ethylene Oxide (EO) Gas Sterilization. Retrieved from [Link]
-
Boddeti, G., et al. (2020). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. ResearchGate. Retrieved from [Link]
-
Environmental Health & Safety, University of New Mexico. (n.d.). Ethylene Oxide Standard Operating Procedure Template. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. ACS Publications. Retrieved from [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). Aliphatic Nucleophilic Substitution NS11. Addition to Strained Rings: Epoxides. Retrieved from [Link]
-
Polymer Innovation Blog. (2014). Epoxy Cure Chemistry Part 4: Nucleophiles in Action. Retrieved from [Link]
-
PubMed. (2007). Chiral separation of amino-alcohols using extractant impregnated resins. National Library of Medicine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
DiVA Portal. (n.d.). Development and Application of New Chiral β-Amino Alcohols in Synthesis and Catalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Pearson. (n.d.). Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. Retrieved from [Link]
-
Oberlin College and Conservatory. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Retrieved from [Link]
-
Frontiers. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,2-Diphenyl-2-[(1-phenylethyl)amino]ethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic resolution of 1-phenylethylamine by amidation reaction in organic medium. Retrieved from [Link]
-
University of Bath. (n.d.). N-Alkylation of phenethylamine and tryptamine. Research Portal. Retrieved from [Link]
-
ACS Publications. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives.
-
Sciencemadness Discussion Board. (2013). Possible N-ethyl-2-phenylethylamine Synthesis Variations. Retrieved from [Link]
-
IPR2020-00770. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2-Diphenyl-2-[(1-phenylethyl)amino]ethanol. PMC. Retrieved from [Link]
- Google Patents. (n.d.). Process for racemization of optically active 1-phenylethylamine derivative.
Sources
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- 8. aliphatic nucleophilic substitution [faculty.csbsju.edu]
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Procedure for N-alkylation of (S)-alpha-methylbenzylamine with ethylene oxide
An Application Guide to the Synthesis of (S)-N-(2-hydroxyethyl)-α-methylbenzylamine via Epoxide Ring-Opening
Authored by: A Senior Application Scientist
This document provides a detailed protocol and technical guidance for the N-alkylation of (S)-α-methylbenzylamine with ethylene oxide. The target product, (S)-N-(2-hydroxyethyl)-α-methylbenzylamine, is a valuable chiral β-amino alcohol, a structural motif frequently encountered in pharmaceutical intermediates and used as a chiral auxiliary in asymmetric synthesis. This guide is intended for researchers and professionals in organic synthesis and drug development, emphasizing mechanistic understanding, procedural accuracy, and stringent safety measures.
Introduction and Mechanistic Rationale
The synthesis of β-amino alcohols via the ring-opening of epoxides by amines is a fundamental and powerful transformation in organic chemistry. This reaction proceeds through a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine nucleophilically attacks one of the electrophilic carbon atoms of the epoxide ring. This concerted attack leads to the opening of the three-membered ring and the formation of a new carbon-nitrogen bond.
In the case of (S)-α-methylbenzylamine and ethylene oxide, the primary amine attacks the epoxide, resulting in a zwitterionic intermediate that rapidly undergoes proton transfer to yield the final, stable β-amino alcohol product. Given the symmetry of ethylene oxide, the reaction is not regioselective in the traditional sense, as an attack on either carbon atom yields the same product. Crucially, the stereochemical integrity of the chiral center in (S)-α-methylbenzylamine is preserved throughout the reaction.
While this reaction can proceed thermally, particularly with a reactive epoxide like ethylene oxide, various catalysts can be employed to enhance reaction rates and yields, especially for less nucleophilic amines. Catalytic systems often involve Lewis acids such as zinc, scandium, or cerium salts, which activate the epoxide ring towards nucleophilic attack.[1][2] For the purpose of this protocol, we will focus on a non-catalyzed procedure, which is often sufficient for this specific transformation and avoids potential complications from catalyst removal.
Core Experimental Protocol
This protocol details the procedure for the N-alkylation on a laboratory scale. All operations involving ethylene oxide must be performed within a certified and properly functioning chemical fume hood.
Reagents and Materials
| Reagent/Material | CAS No. | Molecular Weight | Key Properties |
| (S)-α-methylbenzylamine | 2627-86-3 | 121.18 g/mol | Chiral amine, liquid.[3][4] |
| Ethylene Oxide | 75-21-8 | 44.05 g/mol | Highly flammable, toxic gas. |
| Methanol (Anhydrous) | 67-56-1 | 32.04 g/mol | Solvent. |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | Extraction solvent. |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | 142.04 g/mol | Drying agent. |
| Saturated Sodium Bicarbonate | N/A | N/A | Aqueous solution for work-up. |
| Brine | N/A | N/A | Saturated NaCl solution. |
Step-by-Step Procedure
-
Reactant Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dry ice/acetone condenser, dissolve (S)-α-methylbenzylamine (1.0 eq., e.g., 12.12 g, 100 mmol) in anhydrous methanol (100 mL).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Ethylene Oxide Addition: Carefully condense ethylene oxide (1.1 eq., e.g., 4.85 g, 110 mmol) into a pre-weighed, cooled graduated cylinder. Add the liquefied ethylene oxide to the reaction mixture dropwise via a cannula, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Slowly quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by vacuum distillation or flash column chromatography on silica gel to yield the pure (S)-N-(2-hydroxyethyl)-α-methylbenzylamine.
-
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of (S)-α-methylbenzylamine.
CRITICAL SAFETY PROTOCOLS: HANDLING ETHYLENE OXIDE
Ethylene oxide (EO) is a highly hazardous substance. It is a known human carcinogen, mutagen, and reproductive toxin. It is also extremely flammable and can form explosive mixtures with air. [5] Strict adherence to the following safety protocols is mandatory.
Engineering Controls
-
Chemical Fume Hood: All work with ethylene oxide MUST be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Ventilation: The laboratory must be well-ventilated, with systems in place to detect EO leaks.[7]
-
Ignition Sources: Eliminate all potential ignition sources, including sparks, open flames, and hot surfaces. Use explosion-proof equipment and ensure proper grounding to prevent static discharge.[6][8]
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemical-resistant gloves. Butyl rubber, Teflon, or Silvershield gloves are recommended. Double-gloving is a prudent practice.[5]
-
Eye Protection: Chemical splash goggles are required. A face shield must be worn over the goggles during procedures with a higher risk of splashing.[5]
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Full-length pants and closed-toe shoes are mandatory.[6][7]
-
Respiratory Protection: If engineering controls are functioning correctly, respiratory protection should not be required. However, an appropriate respirator must be available for emergency situations. Note that a standard air-purifying respirator with an organic vapor cartridge is NOT sufficient for protection against ethylene oxide.[6]
Handling and Storage
-
Storage: Ethylene oxide cylinders must be stored in a cool, dry, well-ventilated, and secure area, away from heat and direct sunlight. The recommended storage temperature is 2-8 °C.[6] Cylinders must be stored upright and firmly secured.[6]
-
Handling: Only personnel fully trained on the hazards of EO should handle it. Transport cylinders using appropriate carts.
Emergency Procedures
-
Spills and Leaks: In case of a leak, evacuate the area immediately.[8] Only trained personnel with appropriate PPE should attempt to stop the leak if it is safe to do so. Increase ventilation to the area.
-
Exposure:
-
Inhalation: Move the victim to fresh air immediately. Seek immediate medical attention.[8]
-
Skin Contact: Liquid ethylene oxide can cause severe frostbite. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]
-
References
- Ethylene Oxide Standard Operating Procedure Template - Environmental Health & Safety. (n.d.).
- Azoulay, S., Manabe, K., & Kobayashi, S. (2005).
- Standard Operating Procedure: Ethylene Oxide Safety. (2015, November 11).
- A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017, April 21). Journal of Chemical and Pharmaceutical Research.
- Wu, J., et al. (2005). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry.
- Wu, J., et al. (2005). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry (RSC Publishing).
- A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions. (n.d.).
- Comprehensive Safety Guidelines for Ethylene Oxide Gas Sterilization. (2024, July 9).
- Ethylene Oxide. (2025, August 28).
- Safety Guidelines - Ethylene Oxide (EO) Gas Sterilization. (n.d.).
- Experimental procedure for N-alkylation of primary amines. (n.d.).
- (S)-(−)-α-Methylbenzylamine. (n.d.).
- A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (n.d.).
- Dealkylation Reactions of Amines. (n.d.). Thieme Chemistry.
- Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2025, July 11). SynOpen.
- N-ETHYL-.ALPHA.-METHYLBENZYLAMINE, (S)-. (n.d.).
- Alkylation of Amines (Sucks!). (2017, May 26).
- N-Dealkyl
- Cain, et al. (1999). Method of using α-substituted benzylamine chiral auxiliary synthetic reagents. U.S.
- Process for preparation of alkoxylated alkylamines/alkyl ether amines with peaked distribution. (n.d.). U.S.
- Amide formation by decarboxylative condensation of. (n.d.). Organic Syntheses Procedure.
- β-Amino alcohol synthesis by amination (alkylation). (n.d.).
- (S)-(-)-Alpha-Methylbenzylamine. (n.d.).
Sources
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- 2. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 3. (S)-(-)-a-Methylbenzylamine 98 2627-86-3 [sigmaaldrich.com]
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- 6. studylib.net [studylib.net]
- 7. sterilmedipac.com [sterilmedipac.com]
- 8. CCOHS: Ethylene Oxide [ccohs.ca]
Using (S)-2-((1-Phenylethyl)amino)ethanol as a chiral auxiliary
Application Note: (S)-2-((1-Phenylethyl)amino)ethanol as a Chiral Auxiliary and Ligand
Abstract
This compound (CAS: 56613-80-0) represents a class of
Part 1: Chemical Profile & Synthesis
Before utilizing the auxiliary, its purity is paramount. Commercial sources vary in enantiomeric excess (ee). For high-precision applications, in-house synthesis or recrystallization is recommended.
Physicochemical Properties
| Property | Data |
| IUPAC Name | 2-{[(1S)-1-Phenylethyl]amino}ethanol |
| Molecular Formula | C |
| Molecular Weight | 165.23 g/mol |
| Appearance | Colorless to pale yellow viscous oil |
| Chirality | (S)-Configuration at the benzylic carbon |
| Solubility | Soluble in EtOH, DCM, Toluene; slightly soluble in Hexane |
| pKa | ~9.5 (Amine conjugate acid) |
Synthesis Protocol (Standard Lab Scale)
Rationale: Direct alkylation of (S)-1-phenylethylamine with 2-chloroethanol is the most robust method for standard laboratories, avoiding the gaseous handling hazards of ethylene oxide.
Reagents:
-
(S)-(-)-1-Phenylethylamine (1.0 equiv)[1]
-
2-Chloroethanol (1.1 equiv)
-
Potassium Carbonate (K
CO ) (2.0 equiv) -
Acetonitrile (ACN) (Solvent, 0.5 M concentration)
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere.
-
Dissolution: Charge the flask with (S)-1-phenylethylamine (12.1 g, 100 mmol) and K
CO (27.6 g, 200 mmol) in dry ACN (200 mL). -
Addition: Add 2-chloroethanol (8.85 g, 110 mmol) dropwise via syringe over 15 minutes.
-
Reaction: Heat the mixture to reflux (82°C) for 24 hours. Monitor by TLC (SiO
, 10% MeOH in DCM, ninhydrin stain). -
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The residue is often a mixture of mono- and bis-alkylated products. Purify via vacuum distillation (bp ~115-120°C @ 0.5 mmHg) or flash chromatography (DCM:MeOH:NH
OH 95:4:1). -
Validation: Confirm structure via
H NMR. Look for the diagnostic ABX pattern of the ethanol backbone and the quartet of the benzylic proton.
Part 2: Application Protocol – Enantioselective Diethylzinc Addition
Core Concept: This protocol utilizes this compound as a chiral ligand to catalyze the addition of diethylzinc (Et
Safety Warning: Diethylzinc is pyrophoric. All transfers must use strict Schlenk techniques or a glovebox.
Experimental Workflow (Diagram)
Caption: Workflow for the asymmetric addition of Et2Zn using amino-alcohol ligands.
Detailed Protocol
Materials:
-
Ligand: this compound (5 mol%)
-
Reagent: Diethylzinc (1.0 M in hexanes, 2.2 equiv)
-
Substrate: Benzaldehyde (freshly distilled, 1.0 equiv)
-
Solvent: Toluene (anhydrous)
Procedure:
-
Catalyst Formation:
-
In a flame-dried Schlenk flask, dissolve the Ligand (82 mg, 0.5 mmol) in anhydrous Toluene (10 mL).
-
Cool to 0°C in an ice bath.
-
Critical Step: Slowly add Et
Zn (11 mL, 11 mmol). Expect gas evolution (ethane). -
Stir at 0°C for 30 minutes to ensure formation of the chiral zinc complex.
-
-
Reaction:
-
Add Benzaldehyde (1.06 g, 10 mmol) dropwise over 10 minutes.
-
Mechanistic Note: The slow addition prevents the non-catalyzed (racemic) background reaction from competing with the catalyzed pathway.
-
Allow the mixture to warm to room temperature (20-25°C) and stir for 18 hours.
-
-
Quench & Isolation:
-
Cool the flask to 0°C.
-
Quench by careful addition of 1M HCl (20 mL). Caution: Vigorous bubbling.
-
Extract with Et
O (3 x 30 mL). -
Wash combined organics with brine, dry over MgSO
, and concentrate.
-
-
Purification:
-
Purify via flash chromatography (Hexanes/EtOAc 9:1) to isolate (S)-1-phenyl-1-propanol.
-
Data Analysis & Validation
To verify the success of the protocol, compare your results against these benchmarks:
| Metric | Expected Range | Method of Verification |
| Yield | 85 - 95% | Isolated mass / |
| Enantiomeric Excess (ee) | 80 - 92% | Chiral HPLC (Chiralcel OD-H, Hex/IPA) |
| Configuration | (S)-Enantiomer | Optical Rotation or retention time comparison |
Part 3: Mechanism & Causality
Understanding why this works allows for troubleshooting. The reaction proceeds via a Noyori-type mechanism , involving a bimetallic transition state.
Mechanistic Pathway (Diagram)
Caption: Catalytic cycle showing the formation of the active bimetallic species and turnover.
Explanation:
-
Deprotonation: The first equivalent of Et
Zn deprotonates the hydroxyl group of the ligand, forming a Zinc-Alkoxide dimer. -
Lewis Acid Activation: A second equivalent of Et
Zn coordinates to the oxygen, creating a Lewis acidic Zinc center. -
Stereocontrol: The chiral center on the amine backbone (the phenylethyl group) creates a steric wall. When benzaldehyde coordinates to the Zinc, it is forced into an orientation that exposes only its Si-face (or Re-face depending on the specific model) to the ethyl group, resulting in high enantioselectivity.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Moisture in solvent/reagents | Redistill Toluene over Na/Benzophenone. Ensure Et |
| Low ee (<70%) | High temperature or fast addition | Conduct reaction at -20°C. Add aldehyde slower (syringe pump). |
| Racemic Product | Background reaction | Ensure the catalyst is formed before adding the aldehyde. Do not mix aldehyde and Et |
| Ligand Recovery | Poor extraction pH | The ligand is an amine. Ensure the aqueous layer is basic (pH > 10) during workup to recover the ligand. |
References
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69.
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[2][3] Chemical Reviews, 92(5), 833-856.
-
Pale, P., & Chuche, J. (1988). Chiral amino-alcohols from (S)-α-phenylethylamine: Synthesis and use in enantioselective reduction of ketones. Tetrahedron Letters, 29(24), 2947-2950.
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551-5553.
-
ChemicalBook. (2023). 2-Amino-1-phenylethanol Derivatives Safety and Properties.
Sources
Synthesis of chiral oxazolidinones from (S)-N-(1-Phenylethyl)ethanolamine
Application Note: Synthesis of Chiral Oxazolidinones from (S)-N-(1-Phenylethyl)ethanolamine
Executive Summary
This application note details the synthesis of 3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one utilizing (S)-N-(1-phenylethyl)ethanolamine as the chiral starting material.[1][2][3] Unlike traditional Evans auxiliaries where chirality resides on the oxazolidinone ring (C4/C5), this scaffold leverages an exocyclic chiral auxiliary on the nitrogen.[1][2][4] This motif is valuable in kinetic resolutions, specific N-acylations, and as a precursor for chiral amines.[1][2]
We present two distinct protocols:
-
Method A (CDI-Mediated): A high-precision, mild-condition protocol ideal for discovery chemistry and gram-scale synthesis.[2][3]
-
Method B (Carbonate-Mediated): A "green," phosgene-free approach utilizing Diethyl Carbonate (DEC), optimized for scalability and environmental compliance.[1][2][4]
Mechanistic Principles
The transformation involves the insertion of a carbonyl "C1" unit between the secondary amine and the primary alcohol of the amino alcohol backbone.[1][2][4]
-
Pathway A (CDI): Involves the activation of the alcohol/amine by 1,1'-Carbonyldiimidazole (CDI) to form an imidazole-carboxylate intermediate.[1][2][3] Intramolecular nucleophilic attack by the remaining nucleophile (amine or alcohol) closes the ring, releasing imidazole.[1][2][4]
-
Pathway B (DEC): Proceed via a base-catalyzed transesterification.[2][3][4] The alcohol attacks the carbonate to form a mixed carbonate, followed by intramolecular aminolysis (or vice-versa), releasing two equivalents of ethanol.[1][2][4]
Figure 1: Mechanistic Pathway (Graphviz)[1][3][4]
Caption: Dual pathways for the cyclization of amino alcohols. Method A uses chemical activation (CDI), while Method B uses thermal/catalytic exchange (DEC).[1][2]
Experimental Protocols
Protocol A: The CDI Method (Precision & Mild Conditions)
Best for: Small scale (1g – 50g), temperature-sensitive substrates, high purity requirements.[1][3]
Reagents:
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)[1][3][4]
-
Optional: DMAP (0.1 equiv) if reaction is sluggish.[1][2][4]
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Solvation: Dissolve (S)-N-(1-Phenylethyl)ethanolamine in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C in an ice bath.
-
Addition: Add CDI portion-wise over 15 minutes. Note: CO2 evolution may occur if moisture is present, though CDI reactions typically release imidazole.[1][2]
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC (EtOAc/Hexane) or LC-MS.[2][4] Reaction is typically complete within 3–6 hours.[2][4]
-
Quench & Workup:
-
Isolation: Dry over Na2SO4, filter, and concentrate in vacuo.
-
Purification: Recrystallization from Hexane/EtOAc or Flash Chromatography (typically 20-40% EtOAc in Hexanes).[2][3][4]
Protocol B: The Diethyl Carbonate Method (Green & Scalable)
Best for: Large scale (>50g), avoiding toxic byproducts, "Green Chemistry" compliance.[1][2]
Reagents:
-
Diethyl Carbonate (DEC) (5.0 – 10.0 equiv, acts as solvent and reagent)[1][2]
-
Potassium Carbonate (K2CO3) (0.1 – 0.5 equiv) or Sodium Methoxide (NaOMe) (cat.)[1][2][4]
Step-by-Step Procedure:
-
Setup: Equip a flask with a distillation head (Dean-Stark trap is optional but a short path distillation setup is preferred to remove ethanol).
-
Mixing: Combine the amino alcohol, DEC, and base (K2CO3).
-
Reaction: Heat the mixture to 110–120°C .
-
Distillation: Continuously distill off the Ethanol/DEC azeotrope. This drives the equilibrium forward (Le Chatelier’s principle).[1][2][4]
-
Monitoring: Continue heating until starting material is consumed (approx. 4–12 hours).
-
Workup:
-
Isolation: Dry organic layer (MgSO4) and concentrate.[1][2][4] The product often solidifies upon standing or trituration with pentane.[2][4]
Comparative Data & Quality Control
Table 1: Protocol Comparison
| Feature | Method A (CDI) | Method B (DEC) |
| Atom Economy | Moderate (Loss of Imidazole) | High (Loss of Ethanol) |
| Toxicity | Moderate (CDI is an irritant) | Low (DEC is a green solvent) |
| Temperature | 0°C to 25°C | 110°C to 120°C |
| Purification | Acid wash required | Distillation/Evaporation |
| Yield (Typical) | 85 – 95% | 80 – 90% |
Quality Control Specifications: To validate the synthesis of 3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one , ensure the following spectral characteristics:
-
IR (ATR): Strong carbonyl stretch at 1740–1760 cm⁻¹ (Cyclic Carbamate).[1][2][4]
-
1H NMR (CDCl3, 400 MHz):
-
Chiral Purity: Assess via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column) if racemization is suspected (unlikely under these conditions, but possible at very high temperatures in Method B).[1][2][3]
Experimental Workflow Diagram
Figure 2: Operational Decision Tree
Caption: Operational workflow for selecting and executing the optimal synthesis pathway.
References
-
De Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006).[1][2][4] N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry, 71(11), 4147–4154.[1][2][4]
-
Gage, J. R., & Evans, D. A. (1990).[1][2][4][6] Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, 68, 83.
-
Paz, J., et al. (2010).[1][2][4] Green Synthesis of Oxazolidinones. Journal of Chemical Education. (General reference for Carbonate-mediated cyclizations).
-
Shaikh, A. A. G., & Sivaram, S. (1996).[1][2][4] Organic Carbonates. Chemical Reviews, 96(3), 951–976.[1][2][4] (Review of Diethyl Carbonate chemistry).
-
PubChem Compound Summary. 3-Phenyl-2-oxazolidinone Derivatives. National Center for Biotechnology Information.[2][4]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]
- 3. spectrabase.com [spectrabase.com]
- 4. 3-Methyl-2-oxazolidinone 99.5 19836-78-3 [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Chirality: A Guide to Crystallization Solvent Systems for Diastereomeric Salt Resolution
Abstract
The separation of enantiomers is a critical and often challenging step in the development of pharmaceuticals and fine chemicals. Diastereomeric salt crystallization remains a cornerstone technique for large-scale chiral resolution due to its cost-effectiveness and scalability.[1] The success of this method hinges on the judicious selection of a solvent system, a parameter that profoundly influences the differential solubility of diastereomeric salts. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and practices of selecting and optimizing solvent systems for diastereomeric salt resolution. We will delve into the theoretical underpinnings, present systematic screening protocols, and offer practical troubleshooting advice to navigate the complexities of this essential separation technique.
Introduction: The Central Role of Chirality and Resolution
In the pharmaceutical industry, the three-dimensional structure of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[2] Consequently, regulatory agencies worldwide mandate the development of enantiopure drugs. Among the various methods for achieving chiral separation, diastereomeric salt formation followed by crystallization is a dominant and industrially favored technique.[3]
This method involves reacting a racemic mixture (e.g., a racemic acid or base) with an enantiomerically pure resolving agent to form a pair of diastereomeric salts.[2][4][5][6] Unlike enantiomers, diastereomers possess different physicochemical properties, most notably, different solubilities in a given solvent.[1][4][5][6] This crucial difference allows for the selective crystallization of the less soluble diastereomer, leaving the more soluble one in the mother liquor. The efficiency and, indeed, the feasibility of this separation are profoundly dictated by the choice of the crystallization solvent.[7][8]
Fundamental Principles: Thermodynamics and Phase Equilibria
The success of a diastereomeric salt resolution is governed by the thermodynamic phase behavior of the three-component system: the two diastereomeric salts and the solvent.[4] Understanding the underlying principles is crucial for a rational approach to solvent selection and process optimization.
2.1. Formation of Diastereomeric Salts
The initial step is the reaction between a racemate and a chiral resolving agent. For instance, a racemic acid (R/S-Acid) is reacted with a chiral base (R-Base) to form two diastereomeric salts: [(R-Acid)·(R-Base)] and [(S-Acid)·(R-Base)]. These salts, being diastereomers, have distinct crystal lattice energies and interactions with solvent molecules, leading to different solubilities.
2.2. The Importance of Ternary Phase Diagrams
Ternary phase diagrams are powerful tools for visualizing the solid-liquid equilibria of these systems.[9] These diagrams map the solubility of the two diastereomers in a specific solvent at a given temperature, allowing for the identification of regions where the selective crystallization of one diastereomer is possible.[9][10] The shape of the phase diagram reveals whether the system forms a simple eutectic, a solid solution, or a double salt, which in turn dictates the feasibility and potential yield of the resolution.[4][11] Constructing even a partial phase diagram from a few solubility experiments can provide invaluable insights and prevent a purely trial-and-error approach.[10]
The Critical Role of the Solvent System
The solvent is not merely a medium for dissolution; it is an active participant in the crystallization process, influencing solubility, supersaturation, nucleation, and crystal growth. The choice of solvent can make the difference between a successful, high-yield resolution and a complete failure.
3.1. Solvent Properties and Their Impact
Several solvent properties must be considered:
-
Polarity: The polarity of the solvent plays a significant role in the solubility of the diastereomeric salts.[12][13] The general principle of "like dissolves like" applies, meaning polar solutes are more soluble in polar solvents and non-polar solutes in non-polar solvents.[13] A systematic screening should cover solvents with a range of polarities.[8][14]
-
Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors can interact differently with the diastereomeric salts, influencing their relative solubilities.[14][15]
-
Proticity: Protic solvents (e.g., alcohols) can form hydrogen bonds and solvate ions effectively, while aprotic solvents (e.g., ketones, esters) cannot. This difference in interaction can be exploited to modulate solubility.[13]
3.2. Solvent-Induced Chirality Switching
In some fascinating cases, the choice of solvent can even determine which enantiomer's diastereomeric salt is less soluble.[8] This phenomenon, known as "chirality switching" or "inversion of configuration," occurs when the solvent molecules incorporate into the crystal lattice of one diastereomer, stabilizing it and reducing its solubility.[16] For example, the resolution of mandelic acid with (-)-ADPE yields the (R)-mandelic acid salt from n-propanol, while the (S)-mandelic acid salt crystallizes from isopropanol.[16] This highlights the profound and sometimes unpredictable influence of the solvent.
Systematic Solvent Screening and Optimization
A systematic and rational approach to solvent selection is far more efficient than random screening. A high-throughput screening workflow can rapidly identify promising solvent candidates.
Protocol 1: High-Throughput Solvent Screening
Objective: To identify a solvent or solvent system that provides a significant solubility difference between the two diastereomeric salts.
Materials:
-
Racemic compound
-
Chiral resolving agent
-
A diverse library of solvents (see Table 1)
-
96-well microplate or small vials
-
Automated liquid handler (optional, for high-throughput)
-
Plate shaker/incubator
-
Centrifuge
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Salt Formation: In each well of the microplate, combine equimolar amounts of the racemic compound and the resolving agent.[15] Add a small amount of a volatile solvent (e.g., methanol) to ensure good mixing and reaction, then evaporate the solvent to dryness.[17][18]
-
Solvent Addition: Add a fixed volume of each screening solvent to the individual wells containing the dry diastereomeric salt mixture.[8]
-
Equilibration: Seal the plate and agitate at a constant temperature for a set period (e.g., 24 hours) to allow the system to reach thermodynamic equilibrium.[8][19]
-
Sample Collection: Centrifuge the plate to pellet any undissolved solids. Carefully collect a sample of the supernatant (mother liquor) from each well.[19]
-
Analysis: Analyze the supernatant samples by chiral HPLC to determine the concentration and enantiomeric excess (ee) or diastereomeric excess (de) of the dissolved salts.[14][19]
Data Interpretation: The most promising solvents are those that exhibit the largest difference in the concentrations of the two diastereomers in the supernatant. This indicates a high degree of selectivity for the crystallization of the less soluble salt.
Table 1: Common Solvents for Diastereomeric Salt Resolution Screening
| Solvent Class | Examples | Polarity (Dielectric Constant) | Hydrogen Bonding |
| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | High | Donor & Acceptor |
| Ketones (Aprotic) | Acetone, Methyl Ethyl Ketone | Medium | Acceptor |
| Esters (Aprotic) | Ethyl Acetate, Isopropyl Acetate | Medium | Acceptor |
| Ethers (Aprotic) | Tetrahydrofuran (THF), Diethyl Ether | Low | Acceptor |
| Hydrocarbons (Aprotic) | Toluene, Heptane | Very Low | None |
| Nitriles (Aprotic) | Acetonitrile | High | Acceptor |
| Water (Protic) | - | Very High | Donor & Acceptor |
Diagram 1: Workflow for Solvent Screening and Optimization
Caption: A systematic workflow for diastereomeric salt resolution.
Protocol 2: Optimization of a Promising Solvent System
Objective: To refine the crystallization conditions for a selected solvent system to maximize yield and diastereomeric excess.
Materials:
-
Racemic compound and resolving agent
-
Selected solvent system (single solvent or mixture)
-
Jacketed crystallization vessel with temperature control and overhead stirring
-
Filtration apparatus
Procedure:
-
Solubility Determination: Quantitatively measure the solubility of both diastereomeric salts in the chosen solvent at various temperatures to construct solubility curves. This data is critical for designing an effective cooling profile.[19]
-
Dissolution: In the crystallization vessel, dissolve the racemic compound and resolving agent (typically in a 1:1 or 1:0.5 molar ratio) in the solvent at an elevated temperature to ensure complete dissolution.[5][15][20] The concentration should be chosen based on the solubility data to achieve supersaturation upon cooling.[6]
-
Controlled Cooling: Slowly cool the solution according to a predetermined profile. A slower cooling rate generally favors the selective crystallization of the less soluble diastereomer and improves purity.[6][8][19]
-
Seeding (Optional but Recommended): If available, adding a small quantity of the pure, less soluble diastereomeric salt as seed crystals at the onset of supersaturation can promote controlled crystallization and prevent oiling out.[5]
-
Aging: Hold the slurry at the final, lower temperature for a period to allow crystallization to complete and maximize the yield.
-
Isolation and Analysis: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.[5] Analyze the crystals for yield and diastereomeric excess.
Optimization Parameters:
-
Solvent Composition: For mixed solvent systems, fine-tune the ratio of the solvent and anti-solvent.[2][6]
-
Cooling Rate: Slower cooling rates often lead to higher purity.[6][8][19]
-
Stoichiometry: Vary the molar ratio of the resolving agent to the racemate. Ratios between 0.5 and 1.0 are common.[20][21]
-
Concentration: The initial concentration of the salts will determine the level of supersaturation and can impact both yield and purity.[6]
Troubleshooting Common Issues
Even with a systematic approach, challenges can arise. Below are common problems and potential solutions.
Table 2: Troubleshooting Guide for Diastereomeric Salt Crystallization
| Issue | Possible Cause(s) | Potential Solution(s) |
| No Crystals Form | - Insufficient supersaturation (solution too dilute).[6][19]- High solubility of both salts in the chosen solvent.[6] | - Concentrate the solution by evaporating some solvent.[19]- Add an anti-solvent to reduce solubility.[6][8]- Screen for a different, less-solvating solvent system.[6] |
| "Oiling Out" (Formation of a liquid phase instead of crystals) | - Supersaturation is too high, leading to liquid-liquid phase separation.- Crystallization temperature is above the melting point of the salt. | - Reduce the concentration or slow down the cooling/anti-solvent addition rate.[6]- Use a different solvent system.[8]- Lower the crystallization temperature.[8] |
| Low Diastereomeric Excess (de) | - Solubilities of the two diastereomers are too similar in the chosen solvent.[8]- Cooling rate is too fast, causing co-precipitation.[19]- Formation of a solid solution.[11][15] | - Screen for a more selective solvent.[19]- Implement a slower, more controlled cooling profile.[8][19]- Recrystallize the obtained solid, potentially from a different solvent.[8]- If a solid solution is suspected, consider a different resolving agent.[15] |
| Low Yield | - The desired diastereomer has significant solubility in the mother liquor.[8]- Unfavorable eutectic composition. | - Optimize the final crystallization temperature to be lower.[8]- Use an anti-solvent to decrease the solubility of the target salt.[8]- Construct a ternary phase diagram to understand the system's limitations.[10] |
Diagram 2: Decision Tree for Troubleshooting Crystallization
Sources
- 1. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 2. advanceseng.com [advanceseng.com]
- 3. api.pageplace.de [api.pageplace.de]
- 4. pure.mpg.de [pure.mpg.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Influence of the solvent on the crystallization of multi-component compounds comprising chiral molecules | DIAL.pr - BOREAL [dial.uclouvain.be]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Multicomponent Chiral Quantification with Ultraviolet Circular Dichroism Spectroscopy: Ternary and Quaternary Phase Diagrams of Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Solubility factors when choosing a solvent [labclinics.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. unchainedlabs.com [unchainedlabs.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Application Note: Divergent Cyclization Strategies for (S)-N-(1-Phenylethyl)ethanolamine
Executive Summary
(S)-N-(1-Phenylethyl)ethanolamine is a highly versatile, enantiopure 1,2-amino alcohol building block widely utilized in pharmaceutical development and asymmetric synthesis. Its bifunctional nature—comprising a secondary amine and a primary hydroxyl group—enables divergent cyclization pathways to synthesize privileged chiral heterocycles. This application note details three field-validated protocols for converting this precursor into chiral aziridines, morpholines, and oxazolidin-2-ones, emphasizing the mechanistic causality behind reagent selection and reaction conditions.
Mechanistic Overview & Pathway Selection
The cyclization of (S)-N-(1-Phenylethyl)ethanolamine is dictated by the choice of electrophilic activation or external annulation reagents. Preserving the integrity of the (S)-benzylic stereocenter is paramount across all pathways.
-
Intramolecular Dehydrative Cyclization (Aziridination): Activation of the primary hydroxyl group converts it into a facile leaving group. While traditional Wenker syntheses utilize harsh acids like chlorosulfonic acid to form hydrogen sulfate intermediates[1], milder Mitsunobu conditions (DEAD/PPh₃) are often preferred. The Mitsunobu betaine intermediate selectively activates the alcohol, allowing the adjacent secondary amine to undergo an intramolecular
attack to form a strained 3-membered aziridine ring[2],[3]. -
Bimolecular Annulation (Morpholine Synthesis): Reaction with a 1,2-dielectrophile (e.g., 1,2-dibromoethane) under basic conditions facilitates a sequential double alkylation. The secondary amine attacks first, followed by intramolecular etherification by the alkoxide, yielding a 6-membered morpholine pharmacophore.
-
Carbonylation (Oxazolidin-2-one Synthesis): Treatment with a carbonyl equivalent (e.g., 1,1'-Carbonyldiimidazole, CDI) results in sequential acylation of the amine and alcohol, forming a thermodynamically stable 5-membered cyclic carbamate.
Experimental Protocols
Protocol A: Synthesis of 1-((S)-1-Phenylethyl)aziridine (Modified Mitsunobu Cyclization)
Causality & Design: The Mitsunobu reaction is selected to avoid the harsh acidic environments of traditional Wenker syntheses, which can lead to side-product formation or degradation[1]. Triphenylphosphine (PPh₃) and Diethyl azodicarboxylate (DEAD) form a reactive alkoxyphosphonium intermediate that activates the primary alcohol[2]. The reaction is kept at 0 °C during addition to control the exothermic formation of the betaine species.
Step-by-Step Methodology:
-
Preparation: Dissolve (S)-N-(1-Phenylethyl)ethanolamine (1.0 eq) and PPh₃ (1.2 eq) in anhydrous THF (0.2 M) under an inert nitrogen atmosphere.
-
Activation: Cool the mixture to 0 °C using an ice bath. Add DEAD (1.2 eq) dropwise over 15 minutes.
-
Cyclization: Remove the ice bath and stir the reaction at room temperature for 12 hours. Monitor via TLC (Ninhydrin stain) until the amino alcohol is completely consumed.
-
Workup: Concentrate the solvent in vacuo. Extract the product using chloroform. Ensure the aqueous layer is basified to pH 7–9 with aqueous ammonia to keep the aziridine nitrogen deprotonated and prevent ring-opening[4].
-
Purification: Purify the crude product via column chromatography over alumina to separate the target aziridine from the triphenylphosphine oxide byproduct[4].
Protocol B: Synthesis of 4-((S)-1-Phenylethyl)morpholine (Alkylative Annulation)
Causality & Design: 1,2-dibromoethane acts as the C2-bridge. Potassium carbonate (K₂CO₃) is utilized as a heterogeneous base to scavenge the HBr generated during the alkylation. Neutralizing HBr is critical; otherwise, the secondary amine becomes protonated, completely stalling the nucleophilic attack.
Step-by-Step Methodology:
-
Preparation: Dissolve (S)-N-(1-Phenylethyl)ethanolamine (1.0 eq) in anhydrous DMF (0.5 M) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add finely milled, anhydrous K₂CO₃ (3.0 eq) followed by 1,2-dibromoethane (1.5 eq).
-
Annulation: Heat the suspension to 80 °C for 24 hours. The elevated temperature is required to overcome the activation energy of the second cyclization step (intramolecular etherification).
-
Workup: Cool to room temperature, quench with distilled water to dissolve the inorganic salts, and extract with ethyl acetate (3 × 50 mL).
-
Washing: Wash the combined organic layers with brine (5 × 50 mL) to effectively partition and remove residual DMF.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol C: Synthesis of 3-((S)-1-Phenylethyl)oxazolidin-2-one (CDI Carbonylation)
Causality & Design: 1,1'-Carbonyldiimidazole (CDI) is chosen over phosgene or triphosgene due to its superior bench-stable safety profile and the generation of easily removable imidazole byproducts. The reaction is thermodynamically driven by the formation of the highly stable cyclic carbamate.
Step-by-Step Methodology:
-
Preparation: Dissolve (S)-N-(1-Phenylethyl)ethanolamine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).
-
Base Addition: Add Triethylamine (TEA) (1.2 eq) and cool the solution to 0 °C.
-
Carbonylation: Add CDI (1.2 eq) portion-wise. The amine attacks the CDI first to form an intermediate urea-like species, followed by rapid intramolecular trapping by the hydroxyl group.
-
Completion: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench with 1M HCl to protonate and solubilize the imidazole byproduct into the aqueous layer.
-
Isolation: Extract with DCM, wash with saturated NaHCO₃ to neutralize residual acid, dry over MgSO₄, and concentrate in vacuo to yield the pure oxazolidin-2-one.
Quantitative Data Summary
| Cyclization Pathway | Target Heterocycle | Primary Reagents | Temp / Time | Typical Yield | Scalability |
| Intramolecular | 1-((S)-1-Phenylethyl)aziridine | PPh₃, DEAD, THF | 0 °C to RT, 12h | 75–85% | Moderate (TPPO removal) |
| Bimolecular Annulation | 4-((S)-1-Phenylethyl)morpholine | 1,2-Dibromoethane, K₂CO₃ | 80 °C, 24h | 80–90% | High |
| Carbonylation | 3-((S)-1-Phenylethyl)oxazolidin-2-one | CDI, TEA, DCM | 0 °C to RT, 4h | 85–95% | High |
Visual Workflow
Divergent cyclization pathways of (S)-N-(1-Phenylethyl)ethanolamine into chiral heterocycles.
References
- Synthesis of Aziridines from Amino Alcohols Source: ResearchGate URL
- An Improved and Mild Wenker Synthesis of Aziridines Source: ResearchGate URL
- WO2010058429A1 - A process for the preparation of optically active n-benzyl-3 hydroxypyrrolidines Source: Google Patents URL
- Synthesis of the aziridino[1,2-a]pyrrolidine substructure of the antitumor agents azinomycin A and B Source: ACS Publications URL
Sources
Troubleshooting & Optimization
Technical Support: Preventing Overalkylation in (S)-N-(1-Phenylethyl)ethanolamine Synthesis
Topic: Controlling Selectivity in the N-Alkylation of (S)-1-Phenylethylamine
Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.
Core Challenge: The Nucleophilicity Trap
The synthesis of (S)-N-(1-Phenylethyl)ethanolamine typically involves the alkylation of (S)-1-phenylethylamine with 2-chloroethanol or ethylene oxide .
The fundamental chemical problem is that the product (a secondary amine) is often more nucleophilic than the starting material (a primary amine). The electron-donating alkyl group (hydroxyethyl) increases the electron density on the nitrogen, making it more reactive toward the alkylating agent than the original amine. This leads to the rapid formation of the undesired tertiary amine, N,N-bis(2-hydroxyethyl)-1-phenylethylamine .
This guide outlines the kinetic and process engineering controls required to suppress this "runaway" reaction and maximize the yield of the mono-alkylated species.
Troubleshooting Guide & FAQs
Q1: Why is my reaction yielding >20% dialkylated impurity despite using 1:1 stoichiometry?
A: In a 1:1 stoichiometric reaction, as soon as the mono-alkylated product is formed, it competes with the remaining starting material for the alkylating agent. Since the secondary amine is more nucleophilic, it consumes the alkylating agent preferentially.
-
The Fix: You must shift the statistical probability. Use a large excess of the starting amine (3 to 5 equivalents). This ensures that an alkylating molecule is statistically far more likely to encounter a primary amine molecule than a secondary amine product.
Q2: Which alkylating agent offers better selectivity: 2-Chloroethanol or Ethylene Oxide?
A: 2-Chloroethanol is generally easier to control in a standard batch reactor.
-
Ethylene Oxide (EO): Highly reactive and often requires specialized pressure equipment. The reaction rates with EO are fast, making it difficult to stop at the mono-stage without significant overalkylation.
-
2-Chloroethanol: The reaction is slower and can be modulated by temperature. It requires a base (like
or NaOH) to scavenge the HCl formed. The rate of addition can be matched to the consumption rate to prevent localized high concentrations of the alkylating agent.
Q3: Can I use a specific solvent to improve mono-selectivity?
A: Yes. Steric and solvation effects play a role.[1]
-
Protic Solvents (e.g., Ethanol, Water): These can solvate the nucleophilic nitrogen via hydrogen bonding. While this might slow the overall rate, it doesn't always guarantee selectivity.
-
Aprotic Solvents (e.g., Toluene, Acetonitrile): Often preferred for workup.
-
High Dilution: Running the reaction in high dilution reduces the rate of the bimolecular reaction between the product and the alkylating agent, but this is often impractical for scale-up.
-
Recommendation: Run the reaction neat (if possible) or in a minimum amount of water/alcohol with the excess amine acting as both reactant and solvent.
Q4: How do I separate the mono-product from the starting material and the di-alkylated byproduct?
A: The boiling points are sufficiently different to allow for fractional vacuum distillation .
-
(S)-1-Phenylethylamine (Starting Material): BP ~187°C (atm). It will distill over first.
-
(S)-N-(1-Phenylethyl)ethanolamine (Product): BP ~157–160°C at 17 mmHg.
-
Di-alkylated Byproduct: Significantly higher boiling point (often remains in the pot residue).
-
Note: Do not attempt atmospheric distillation for the product; it may degrade or discolor. Use high vacuum.
Recommended Protocol: The "Excess Amine" Strategy
This protocol uses a 3:1 molar ratio of amine to alkylating agent to statistically favor monoalkylation.
Reagents:
-
(S)-1-Phenylethylamine (3.0 equivalents)
-
2-Chloroethanol (1.0 equivalent)
-
Potassium Carbonate (
) (1.2 equivalents, anhydrous) -
Solvent: Toluene (optional, or run neat)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, charge the (S)-1-Phenylethylamine (3.0 eq) and
(1.2 eq). Heat the mixture to 80–90°C. -
Addition: Add 2-Chloroethanol (1.0 eq) dropwise over a period of 2–4 hours.
-
Critical Control: The slow addition prevents a high concentration of alkylating agent from building up, ensuring it is immediately consumed by the vast excess of primary amine.
-
-
Reaction: Stir at 90°C for an additional 4–6 hours. Monitor by TLC or GC.
-
Endpoint: Disappearance of 2-chloroethanol. You will see a large spot for the starting amine and a new spot for the product. The di-alkylated spot should be faint.
-
-
Workup:
-
Distillation (Purification):
-
Fraction 1: Distill off the solvent (Toluene) at reduced pressure.
-
Fraction 2: Increase vacuum and temperature to recover the excess (S)-1-Phenylethylamine . (This can be recycled for the next batch).
-
Fraction 3: Collect the product (S)-N-(1-Phenylethyl)ethanolamine at approx. 155–165°C / 15–20 mmHg .
-
Residue: The pot residue contains the di-alkylated impurity and polymers.
-
Quantitative Data: Physical Properties for Separation
| Compound | Molecular Weight | Boiling Point (Atm) | Boiling Point (Vacuum) | Function |
| (S)-1-Phenylethylamine | 121.18 g/mol | 187°C | ~70°C @ 10 mmHg | Starting Material |
| 2-Chloroethanol | 80.51 g/mol | 129°C | N/A | Alkylating Agent |
| (S)-N-(1-Phenylethyl)ethanolamine | 165.23 g/mol | ~285°C (Decomp) | 157–160°C @ 17 mmHg | Target Product |
| Di-alkylated Impurity | ~209 g/mol | >300°C | >200°C @ 17 mmHg | Byproduct |
Visualizations (Graphviz)
Diagram 1: Reaction Pathway & Competition
This diagram illustrates the competitive nature of the reaction and where the "Excess Amine" strategy intervenes.
Caption: Kinetic competition between mono- and di-alkylation. The secondary amine product is more nucleophilic, leading to rapid overalkylation unless the primary amine is in large excess.
Diagram 2: Process Workflow
A logical flow for the synthesis and purification to ensure high purity.
Caption: Operational workflow emphasizing the recovery of excess starting material and vacuum distillation for final purification.
References
-
National Institute of Standards and Technology (NIST). (2023). Phenylethanolamine Phase Change Data. NIST Chemistry WebBook, SRD 69.[4] Retrieved March 1, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Secondary Amines - Selective N-Alkylation. Retrieved March 1, 2026, from [Link]
Sources
Troubleshooting low diastereomeric excess in chiral resolution experiments
Technical Support Center: Chiral Resolution & Diastereomeric Excess (de)
Welcome to the Chiral Resolution Support Hub
Low diastereomeric excess (de) is rarely a result of "bad luck." It is a deterministic outcome of thermodynamics (phase diagrams) and kinetics (nucleation rates). As your Application Scientist, I will guide you through the diagnosis and remediation of low de in diastereomeric salt crystallization.
We do not guess here; we validate. Follow the logic flows below to isolate your failure mode.
Part 1: The Diagnostic Logic Tree
Before altering your chemistry, you must identify the physical mechanism of the impurity. Use this workflow to categorize your issue.
Figure 1: Diagnostic workflow for isolating the root cause of low diastereomeric excess.
Part 2: Troubleshooting Guides (Q&A Format)
Module A: Thermodynamics & Phase Behavior
Q: I am getting a consistent 40-60% de regardless of how slowly I cool the solution. Recrystallization does not improve it. What is happening?
A: You likely have a "Solid Solution" rather than a Eutectic Mixture. In 90-95% of cases, diastereomers form a eutectic mixture where they crystallize as separate phases. However, if your resolving agent and substrate are too structurally similar, the diastereomers may be isomorphous (isostructural). They fit into each other's crystal lattice, forming a solid solution. No amount of slow cooling will separate them because they are thermodynamically stable as a mixture.
-
Validation: Perform Powder X-Ray Diffraction (PXRD). If the pattern of your salt is identical to the pattern of the racemic salt (or shows peak shifting rather than distinct new peaks), you have a solid solution [1].
-
The Fix (Dutch Resolution): Switch to the "Family Approach" (Dutch Resolution). Instead of using one resolving agent (e.g., phenylethylamine), use a stoichiometric mix of three structurally related agents (e.g., phenylethylamine + p-Br-phenylethylamine + p-Me-phenylethylamine). The structural variance disrupts the lattice formation of the unwanted diastereomer, preventing the solid solution and forcing the precipitation of the pure wanted diastereomer [2].
Q: My crystals are pure initially but the yield is terrible. If I push for yield, the de crashes. Why?
A: You are hitting the Eutectic Point. Every chiral pair has a specific "eutectic composition" in a given solvent—a point where both diastereomers are saturated. Once your mother liquor reaches this ratio, any further precipitation must be a mixture of both salts.
-
The Fix (Pope-Peachey Method): Do not use a 1:1 ratio of resolving agent to racemate. Use the Pope-Peachey method:
-
0.5 equivalents of the Chiral Resolving Agent.
-
0.5 equivalents of an Achiral acid/base (e.g., HCl or NaOH).
-
Mechanism: The chiral agent selectively precipitates the less soluble diastereomer.[1] The more soluble enantiomer remains in solution paired with the achiral counter-ion.[1] This maximizes the thermodynamic potential difference [3].
-
| Parameter | Classical Method | Pope-Peachey Method |
| Resolving Agent | 1.0 eq (vs racemate) | 0.5 eq (vs racemate) |
| Achiral Acid/Base | None | 0.5 eq (vs racemate) |
| Primary Driver | Solubility difference of | Competition for the chiral counter-ion |
| Cost Efficiency | Low (High usage of chiral agent) | High (50% reduction in chiral agent) |
Module B: Kinetics & Crystallization Process
Q: The solution turns cloudy instantly and "oils out" before crystallizing. The resulting solid has low de.
A: You are experiencing Liquid-Liquid Phase Separation (LLPS). Oiling out occurs when the supersaturation is too high at a temperature above the melting point of the solvated salt. The "oil" droplets trap impurities (the unwanted enantiomer) before they can be rejected by the crystal lattice.
-
The Protocol:
-
Seed at the Cloud Point: Determine the temperature where the solution first becomes turbid (metastable limit). Add 0.1 wt% of pure seed crystals just above this temperature.
-
Temperature Cycling: Do not cool linearly. Oscillate the temperature (e.g., cool 5°C, heat 2°C). This dissolves small, impure nuclei (high surface energy) and deposits material onto the larger, purer seed crystals (Ostwald Ripening) [4].
-
Q: My de is 85%. How do I upgrade it to >99% without losing half my material?
A: Implement "Viedma Ripening" (Deracemization) principles. Simply washing the crystals is inefficient. You need to age the slurry.
-
The Experiment:
-
Create a slurry of your salt in the solvent (do not dissolve completely).
-
Stir vigorously with glass beads (attrition) for 12-24 hours.
-
Mechanism: The attrition breaks down crystals. Smaller crystals dissolve faster (Kelvin equation). The dissolved material re-deposits on the larger, thermodynamically more stable (purer) crystals. This "repairs" crystal defects where the wrong enantiomer was trapped [5].
-
Part 3: Solvent Screening Matrix
The choice of solvent dictates the "Separation Factor" (
-
Rule of Thumb: If
between acid and base is , use non-polar solvents to encourage tight ion pairing. If , polar solvents (alcohols/water) are viable.
| Solvent Class | Polarity | Usage Case | Risk Factor |
| Alcohols (MeOH, EtOH) | High | Good for strong salts ( | Solvates both salts too well; low yield. |
| Ketones (Acetone, MEK) | Medium | Excellent for crystallization; distinct solubility profiles. | Can react with primary amines (Schiff base). |
| Ethers (MTBE, THF) | Low | Forces precipitation; high yield. | High risk of oiling out or amorphous solids. |
| Binary Mix (EtOH:H2O) | Variable | Tunable solubility. | Water can cause hydrate formation (pseudopolymorphs). |
References
-
ChemRxiv. (2023). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution.Link
-
Kaptein, B., et al. (2003). Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents.[3][4][5] Syncom B.V.[5] / University of Groningen.[4][5] Link
-
Harrington, P.J., & Lodewijk, E. (2012).[1] Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen (Pope-Peachey Method).[1] University of Delaware / The Retort. Link
-
BenchChem. (2025). Technical Support Center: Overcoming Co-Crystallization of Diastereomers.Link[2]
-
Lerdwiriyanupap, T., et al. (2021). Combining Diastereomeric Resolution and Viedma Ripening by Using a Racemic Resolving Agent. European Journal of Organic Chemistry.[6] Link
Sources
Removing unreacted (S)-1-phenylethylamine from crude product
Technical Support Center: Ticket #8492 Subject: Removal of unreacted (S)-1-phenylethylamine from crude reaction mixtures. Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies.
Diagnostic & Strategy Selection
Welcome to the Technical Support Center. You are likely dealing with a crude mixture containing your desired product and excess (S)-1-phenylethylamine (also known as
Please review the Decision Matrix below to select the correct protocol for your specific situation.
Figure 1: Decision Matrix for selecting the optimal purification method based on product stability and basicity.
Protocol A: Acid-Base Extraction (The Standard)
Best for: Neutral or acidic products (Amides, Esters, Alcohols).[1]
Mechanism: Exploits the basicity of (S)-1-phenylethylamine (
Step-by-Step Workflow
-
Dilution: Dissolve the crude mixture in a water-immiscible solvent (Ethyl Acetate or Dichloromethane). Note: Ether is often too volatile for efficient partitioning of this specific amine.
-
The Wash:
-
Add 1M HCl (or 10% Citric Acid if product contains acid-sensitive protecting groups like Boc).[1]
-
Ratio: Use 3 volumes of aqueous acid for every 1 volume of organic phase.
-
-
Verification: Check the pH of the aqueous layer.[2] It must be pH < 2 . If not, add more acid.
-
Separation: Shake vigorously for 2 minutes. Allow layers to settle.
-
Back-Extraction (Critical Step):
-
Drain the aqueous layer.
-
Do not discard yet. Re-extract the aqueous layer with a small volume of fresh organic solvent to recover any trapped product. Combine this with your main organic layer.
-
-
Final Wash: Wash the combined organic layer with Brine (Saturated NaCl) to remove residual water/acid.
-
Dry & Concentrate: Dry over
, filter, and concentrate.
Troubleshooting (FAQ)
-
Q: I have a stubborn emulsion. The layers won't separate.
-
A: (S)-1-phenylethylamine salts can act as surfactants.[1]
-
Fix 1: Add solid NaCl to the mixture to increase ionic strength.
-
Fix 2: Filter the entire biphasic mixture through a pad of Celite.
-
-
-
Q: My product is also an amine. Can I use this?
-
A: generally, No . Unless your product is a very weak base (e.g., aniline, pyridine) and you carefully control pH (pH 4-5), you will extract your product along with the impurity. Switch to Protocol B or C .
-
Protocol B: Flash Chromatography with Modifiers
Best for: Acid-sensitive products or when the product is also a base.[1]
The Issue: Primary amines like (S)-1-phenylethylamine interact strongly with the acidic silanols (
The Solution: Mobile Phase Modifiers
You must block the silanol sites using a volatile base in your eluent.
| Modifier | Concentration | Application Note |
| Triethylamine (TEA) | 1% - 3% | Most common.[1] Add to both column equilibration solvent and eluent. |
| Ammonium Hydroxide ( | 0.5% - 1% | Best for DCM/MeOH gradients. Requires vigorous mixing.[3] |
| Amine-Functionalized Silica | N/A | Use "NH-Silica" cartridges.[1][3] No liquid modifier needed. |
Execution Guide
-
Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of your mobile phase containing the modifier (e.g., Hexane/EtOAc + 1% TEA).
-
Loading: Dissolve crude in minimal solvent. If using DCM, ensure the amine doesn't precipitate as a carbonate salt (common if left in air).
-
Elution: Run the gradient. The (S)-1-phenylethylamine will elute as a sharp band rather than a streak.[1]
-
Post-Run: The modifier (TEA) has a high boiling point relative to solvents. You may need to co-evaporate with heptane or dry under high vacuum for extended periods to remove the TEA smell.
Protocol C: Solid-Supported Scavenging
Best for: High-value samples (mg scale), library synthesis, or when extraction/chromatography fails.[1] Mechanism: Uses a polymer resin functionalized with an electrophile (Isocyanate) or strong acid (Sulfonic acid) to covalently bind or ionically trap the amine.
Recommended Resins
-
Isocyanate Resin (e.g., PS-NCO): Reacts with the primary amine to form an insoluble urea.[1]
-
Reaction:
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Sulfonic Acid Resin (e.g., Dowex/Amberlyst): Ionically binds the amine.
Workflow
-
Calculate excess amine (approximate mmol).[4]
-
Add 3 equivalents of resin relative to the estimated amine impurity.
-
Agitate (do not stir with a magnetic bar, which grinds the resin) for 2–4 hours at room temperature.
-
Filter the mixture through a fritted funnel.
-
The filtrate contains your purified product; the amine remains trapped on the beads.
Analytical Verification
How do you ensure the amine is truly gone?
-
1H NMR (CDCl3): Look for the diagnostic signals of (S)-1-phenylethylamine.
-
Doublet:
ppm ( group). -
Quartet:
ppm ( benzylic proton). -
Note: If you used TEA in chromatography, check for quartets at
ppm and triplets at ppm.
-
References
-
Evans, D. A. (n.d.). pKa Table. Harvard University. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
Teledyne ISCO. (n.d.).[5] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to ¹H NMR Characterization of (S)-2-((1-Phenylethyl)amino)ethanol Diastereomers
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a cornerstone of molecular characterization. The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure, making the differentiation of stereoisomers a critical step in ensuring the safety and efficacy of therapeutic agents. This guide provides an in-depth technical comparison of ¹H NMR spectroscopic methods for the characterization of the diastereomers of (S)-2-((1-Phenylethyl)amino)ethanol, a chiral amino alcohol of interest in synthetic and medicinal chemistry.
The synthesis of this compound from (S)-1-phenylethylamine can result in two diastereomers: the (S,S) and (S,R) forms. While these molecules share the same connectivity, their distinct spatial arrangements give rise to different physical and spectroscopic properties. ¹H NMR spectroscopy is a powerful, non-destructive technique for elucidating these differences.
The Challenge of Diastereomer Differentiation by ¹H NMR
Diastereomers are non-mirror image, non-superimposable stereoisomers. Unlike enantiomers, which are spectroscopically identical in an achiral environment, diastereomers have distinct chemical and physical properties. This distinction extends to their NMR spectra. The protons in one diastereomer are in a chemically different environment compared to the analogous protons in the other diastereomer, leading to variations in their chemical shifts (δ) and coupling constants (J). Protons that are chemically non-equivalent due to the presence of a chiral center are known as diastereotopic protons.[1][2]
This guide will compare two primary approaches for the ¹H NMR characterization of the (S,S) and (S,R) diastereomers of this compound:
-
Direct ¹H NMR Analysis: This method relies on the inherent chemical shift differences between the diastereomers in a standard achiral solvent.
-
¹H NMR Analysis after Derivatization with a Chiral Derivatizing Agent (CDA): This involves covalently modifying the diastereomers with an enantiomerically pure reagent, most commonly Mosher's acid, to amplify the spectral differences between them.[3][4]
Direct ¹H NMR Analysis: A First Look
Direct analysis is the more straightforward approach, requiring only the acquisition of a standard ¹H NMR spectrum of the diastereomeric mixture. The key to this method lies in identifying the "reporter" protons—those that exhibit the most significant chemical shift differences between the two diastereomers.
Expected ¹H NMR Spectral Data
| Proton Assignment | Structure | Expected δ (ppm) (S,S)-isomer | Expected δ (ppm) (S,R)-isomer | Expected Multiplicity |
| Phenyl-H | C₆H₅-CH | 7.20 - 7.40 | 7.20 - 7.40 | m |
| Methine-H (CH-N) | C₆H₅-CH | ~3.8 - 4.0 | ~3.8 - 4.0 | q |
| Methylene-H (N-CH₂) | N-CH₂ | ~2.6 - 2.8 | ~2.6 - 2.8 | m |
| Methylene-H (CH₂-O) | CH₂ -OH | ~3.5 - 3.7 | ~3.5 - 3.7 | m |
| Methyl-H | CH₃ -CH | ~1.3 - 1.5 | ~1.3 - 1.5 | d |
| Hydroxyl-H & Amine-H | OH, NH | Variable | Variable | br s |
Note: These are predicted values. Actual chemical shifts will vary depending on the solvent and concentration.
The key to differentiation lies in the subtle differences in the magnetic environments of the protons in the (S,S) versus the (S,R) diastereomer. The protons on the ethylaminoethanol backbone are diastereotopic and are expected to show the most discernible chemical shift non-equivalence.[5]
Enhancing Resolution: Derivatization with Mosher's Acid
While direct analysis can be effective, the chemical shift differences (Δδ) between diastereomers are often small, leading to signal overlap, especially in complex molecules or with lower-field NMR instruments. To overcome this, a chiral derivatizing agent (CDA) can be employed. The most widely used CDA for alcohols and amines is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid.[4][6]
The principle involves reacting the mixture of diastereomeric amino alcohols with a single enantiomer of Mosher's acid chloride (e.g., (R)-MTPA-Cl). This reaction forms new diastereomeric amides. Since the original molecules were already diastereomers, this derivatization results in a mixture of two diastereomers with significantly different steric and electronic environments, leading to larger and more easily quantifiable differences in their ¹H NMR spectra.[7]
Experimental Protocol: Mosher's Amide Formation
This protocol outlines the preparation of Mosher's amides from the diastereomeric mixture of this compound for NMR analysis.
Materials:
-
Diastereomeric mixture of this compound (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
Anhydrous pyridine or another suitable base (e.g., DMAP)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Preparation of (R)-MTPA Amide:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the amino alcohol mixture in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (approx. 5-10 µL).
-
Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube and gently agitate to mix. Allow the reaction to proceed at room temperature for 1-4 hours, or until completion.
-
-
Preparation of (S)-MTPA Amide:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA amide samples.
-
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Workflow for Mosher's acid derivatization and NMR analysis.
Interpreting the Data from Mosher's Amides
The analysis of the resulting spectra allows for two critical determinations:
-
Diastereomeric Ratio (d.r.): By integrating a pair of well-resolved, non-overlapping signals corresponding to the two newly formed diastereomers, the ratio of the original (S,S) and (S,R) diastereomers in the sample can be accurately determined.
-
Confirmation of Configuration: A systematic comparison of the chemical shifts of protons in the (R)-MTPA and (S)-MTPA derivatives allows for the assignment of the absolute configuration of each stereocenter. According to Mosher's model for amides, the substituents on the chiral amine will be shielded or deshielded by the phenyl ring of the MTPA moiety in a predictable manner.[1][2] By calculating the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed amide bond, a model of the stereochemistry can be constructed.
| Proton Assignment | Expected δ (ppm) for (S,S)-amino alcohol derivative | Expected δ (ppm) for (S,R)-amino alcohol derivative | Key Diagnostic Protons |
| (R)-MTPA Amides | |||
| MTPA-OCH₃ | ~3.5 | ~3.6 | Yes |
| Phenylethyl-CH | ~5.0 | ~4.8 | Yes |
| Phenylethyl-CH₃ | ~1.5 | ~1.6 | Yes |
| (S)-MTPA Amides | |||
| MTPA-OCH₃ | ~3.6 | ~3.5 | Yes |
| Phenylethyl-CH | ~4.8 | ~5.0 | Yes |
| Phenylethyl-CH₃ | ~1.6 | ~1.5 | Yes |
Note: These are illustrative expected shifts. The key is the relative difference (Δδ) between the two diastereomers in each set of derivatives.
dot graph LR { node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
}
Comparison of direct vs. derivatization-based NMR analysis.
Conclusion and Recommendations
Both direct ¹H NMR analysis and analysis after derivatization with Mosher's acid are valuable techniques for the characterization of the (S,S) and (S,R) diastereomers of this compound.
-
Direct ¹H NMR analysis is a rapid and non-invasive first step. It is often sufficient for a qualitative assessment and, with a high-field instrument, may provide enough resolution for quantitative determination of the diastereomeric ratio.
-
Derivatization with Mosher's acid is the more robust and definitive method. It provides superior spectral dispersion, making quantification more accurate and reliable. Furthermore, it allows for the unambiguous assignment of the absolute configuration of the stereocenters, which is often a requirement in pharmaceutical development and regulatory submissions.
For routine analysis where the primary goal is to monitor the diastereomeric ratio of a known synthesis, direct ¹H NMR may be adequate. However, for the initial, definitive characterization of a new synthetic route or for the analysis of samples where high accuracy is paramount, the Mosher's acid method is the recommended approach. The investment in sample preparation is justified by the clarity and certainty of the results.
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate and O-methylmandelate esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
-
Kusumi, T., Fukushima, T., Ohtani, I., & Inoue, M. (1991). New, simple, and useful method for determining the absolute configuration of secondary alcohols. Tetrahedron Letters, 32(25), 2939-2942. [Link]
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. [Link]
-
Seco, J. M., Quíñoá, E., & Riguera, R. (2004). The assignment of the absolute configuration of chiral compounds by NMR spectroscopy. Chemical Reviews, 104(1), 17-118. [Link]
-
Hoyt, S. B., & Toste, F. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2453-2458. [Link]
-
Smith, D. H., Wilson, M. J., Holmes, A. M., & Britt, D. K. (2011). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 88(4), 479-481. [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]
-
Fiveable. (2025). 1H NMR Spectroscopy and Proton Equivalence. [Link]
-
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry? [Link]
-
ResearchGate. (2025). Strategies for using NMR spectroscopy to determine absolute configuration. [Link]
-
Wenzel, T. J., & Chisholm, C. D. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(5), 377-383. [Link]
-
Fujiwara, K., & Kusumi, T. (2015). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Molecules, 20(7), 12835-12850. [Link]
-
JoVE. (2024). Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2-Diphenyl-2-[(1-phenylethyl)amino]ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Optical rotation standards for (S)-N-(1-Phenylethyl)ethanolamine purity
An objective, in-depth evaluation of analytical methodologies for determining the enantiomeric purity of (S)-N-(1-Phenylethyl)ethanolamine.
Executive Summary
(S)-N-(1-Phenylethyl)ethanolamine is a highly versatile chiral auxiliary and building block utilized in asymmetric synthesis and pharmaceutical development. Because trace amounts of the (R)-enantiomer can lead to divergent pharmacological outcomes or propagate diastereomeric impurities in downstream syntheses, stringent control of its enantiomeric excess (
Historically, specific optical rotation (
Part 1: The Classical Standard - Polarimetry (Optical Rotation)
Mechanistic Causality
Polarimetry measures the bulk chiroptical property of a sample. The chiral center at the benzylic position of (S)-N-(1-Phenylethyl)ethanolamine asymmetrically refracts left- and right-circularly polarized light, resulting in a net rotation of the polarization plane[1]. The specific rotation is calculated using Biot’s Law:
The Limitation: Optical rotation is a composite metric. If a batch of (S)-N-(1-Phenylethyl)ethanolamine contains 5% of an achiral impurity (e.g., unreacted ethanolamine), the actual concentration of the chiral species is lower than the weighed mass. The polarimeter will read a proportionally lower rotation, falsely indicating the presence of the (R)-enantiomer. Thus, polarimetry cannot distinguish between low chiral purity and low chemical purity[2].
Self-Validating Experimental Protocol: Specific Rotation
To mitigate concentration and matrix errors, polarimetric workflows must be self-validating through linearity checks.
-
Thermostated Solvent Blanking:
-
Action: Zero the polarimeter using HPLC-grade methanol in a 1.0 dm cell at exactly 20.0 °C.
-
Causality: Optical rotation is highly sensitive to temperature and solvent density. Blanking with the exact solvent batch at a controlled temperature eliminates background chiral noise and refractive index shifts.
-
-
Serial Dilution Preparation:
-
Action: Prepare three precise concentrations of the (S)-N-(1-Phenylethyl)ethanolamine batch (e.g., 0.5 g/dL, 1.0 g/dL, and 2.0 g/dL).
-
-
Measurement & Linearity Verification (Validation Step):
-
Action: Measure the observed rotation (
) for all three concentrations. Plot against concentration. -
Causality: A strictly linear slope validates the system. If the relationship is non-linear, it indicates molecular aggregation or solvent-solute interactions are distorting the chiroptical response, rendering the specific rotation value invalid.
-
Part 2: The Modern Standard - Chiral HPLC
Mechanistic Causality
Unlike polarimetry, Chiral HPLC physically separates the (S) and (R) enantiomers prior to detection, allowing for the direct quantification of enantiomeric excess[3]. This is achieved using a Chiral Stationary Phase (CSP), such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).
(S)-N-(1-Phenylethyl)ethanolamine is an ideal candidate for CSP separation because it satisfies the three-point interaction model (Dalgliesh rule):
-
Phenyl Ring: Engages in
interactions with the aromatic rings of the CSP. -
Secondary Amine: Acts as a hydrogen bond donor/acceptor.
-
Hydroxyl Group: Provides a secondary site for stereospecific hydrogen bonding. The spatial geometry of the (S)-enantiomer fits the chiral grooves of the polymer differently than the (R)-enantiomer, leading to differential retention times and baseline separation.
Self-Validating Experimental Protocol: Chiral HPLC
-
Anhydrous Mobile Phase Equilibration:
-
Action: Equilibrate the column with Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v).
-
Causality: Water traces disrupt the precise hydrogen-bonding network required for chiral recognition. Diethylamine is added to suppress secondary interactions between the basic secondary amine of the analyte and residual silanols on the silica support, preventing peak tailing.
-
-
Racemic Resolution Test (Validation Step):
-
Action: Inject a 50:50 (R/S) standard mixture. Calculate the resolution factor (
). The system is validated only if . -
Causality: This proves the CSP is actively differentiating the enantiomers. If the column has degraded, enantiomers will co-elute, which would falsely present a racemic mixture as a single "100% pure" peak.
-
-
Batch Analysis & Integration:
-
Action: Inject the target (S)-batch. Quantify the Area Under the Curve (AUC) for both the main peak and any trace distomer peak to calculate exact
.
-
Part 3: Comparative Data Analysis
The following table summarizes the operational and performance metrics of both methodologies when applied to (S)-N-(1-Phenylethyl)ethanolamine.
| Analytical Metric | Polarimetry (Optical Rotation) | Chiral HPLC (Polysaccharide CSP) |
| Primary Output | Specific Rotation ( | Enantiomeric Excess ( |
| Limit of Detection (Distomer) | ~2.0% - 5.0% (Matrix dependent) | < 0.05% |
| Susceptibility to Achiral Impurities | High (Causes false low purity readings) | Low (Achiral peaks elute separately) |
| Sample Requirement | High (10 - 50 mg per measurement) | Low (< 1 mg) |
| Analysis Time | < 5 minutes | 15 - 30 minutes |
| System Self-Validation | Serial dilution linearity | Racemic standard resolution ( |
Part 4: Visualizations
Workflow for validating chiral purity of (S)-N-(1-Phenylethyl)ethanolamine.
Mechanistic divergence between bulk optical rotation and molecular chiral HPLC separation.
Conclusion
While polarimetry remains a rapid, low-cost initial screening tool, it is fundamentally limited by its inability to distinguish between enantiomeric impurities and achiral contaminants. For rigorous drug development and high-precision asymmetric synthesis, Chiral HPLC must be employed as the definitive standard. By utilizing self-validating protocols—such as racemic resolution testing—scientists can ensure absolute confidence in the enantiomeric purity of (S)-N-(1-Phenylethyl)ethanolamine.
References
-
Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. URL: [Link]
-
Chirality and Chiroptical Effects in Metal Nanostructures: Fundamentals and Current Trends. I.R.I.S. URL: [Link]
-
Effective control of optical purity by chiral HPLC separation for ester-based liquid crystalline materials forming anticlinic smectic phases. ResearchGate. URL: [Link]
-
CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. E-Bookshelf. URL: [Link]
Sources
Comparison of (S)-N-(1-Phenylethyl)ethanolamine vs (S)-Phenylglycinol as resolving agents
[1][2]
Executive Summary
While both compounds are chiral
-
(S)-Phenylglycinol is the standard-bearer for classical resolution via diastereomeric salt crystallization.[1] Its primary amine structure allows for a tight, rigid hydrogen-bonding network, making it ideal for resolving small-to-medium rigid carboxylic acids.[1]
-
(S)-N-(1-Phenylethyl)ethanolamine is a specialized "problem-solver" .[1] As a secondary amine with increased steric bulk and lipophilicity, it is used when primary amines form unworkable gels or excessively insoluble salts.[1] It is also a superior scaffold for Kinetic Resolution and Chiral Stationary Phases (CSP) .
Part 1: Structural & Mechanistic Basis
The efficiency of a resolving agent depends on the "Three-Point Interaction" model: steric fit, hydrogen bonding, and ionic interaction.[1]
(S)-Phenylglycinol[2][3][4]
-
Structure: (S)-2-amino-2-phenylethanol.[1]
-
Class: Primary Amine (
).[2] -
Mechanism: The amino and hydroxyl groups are on adjacent carbons (
-relationship).[1] The primary ammonium group ( ) acts as a potent hydrogen bond donor (3 H-bonds), creating a rigid, high-melting crystal lattice with carboxylates.[1] -
Key Feature: Forms supramolecular columns in the crystal lattice, often trapping the target enantiomer efficiently.[1]
(S)-N-(1-Phenylethyl)ethanolamine[1][2]
-
Structure: (S)-2-((1-phenylethyl)amino)ethanol.[1]
-
Class: Secondary Amine (
).[2] -
Mechanism: The chiral center is on the phenylethyl group, separated from the hydroxyl group by the nitrogen atom.[1] The secondary ammonium (
) has only 2 H-bond donors.[1] -
Key Feature: The N-substituent adds rotational freedom and lipophilicity .[1] This disrupts the tight packing seen with phenylglycinol, often yielding salts with higher solubility in non-polar solvents (e.g., Toluene, EtOAc).[1]
Mechanistic Decision Matrix
The following diagram illustrates the logical pathway for selecting between these two agents based on the target acid's properties.
Figure 1: Decision Matrix for selecting the appropriate resolving agent based on target acid physicochemical properties.[1]
Part 2: Comparative Performance Metrics
The table below synthesizes experimental data regarding physical properties and resolution capabilities.
| Feature | (S)-Phenylglycinol | (S)-N-(1-Phenylethyl)ethanolamine |
| CAS Number | 20989-17-7 | 56613-80-0 (Generic/Salt dependent) |
| Amine Type | Primary ( | Secondary ( |
| Basicity (pKa) | ~9.5 (Conjugate acid) | ~9.0 (Slightly lower due to inductive effects) |
| Salt Crystallinity | High. Forms dense, high-melting salts.[1] | Moderate. Salts are often more soluble/oily.[1] |
| Solvent Compatibility | Alcohols (MeOH, EtOH), Water.[1] | Ethers (MTBE), Esters (EtOAc), Toluene.[1] |
| Resolution Efficiency | High ( | High for lipophilic acids; prevents solvate formation.[1] |
| Recyclability | Good (>90% recovery via extraction). | Excellent (Hydrophobicity aids organic extraction). |
| Primary Use Case | Classical Resolution (Salts), Amide synthesis.[1] | Kinetic Resolution (Lipase), Chiral Stationary Phases.[1][3] |
Critical Insight: The "Amide Trap"
-
(S)-Phenylglycinol can form stable amides if heated excessively with carboxylic acids, effectively consuming the resolving agent and the target.[1] This is a common yield-loss mechanism.[1]
-
(S)-N-(1-Phenylethyl)ethanolamine , being a secondary amine, is significantly slower to form amides under typical crystallization conditions (refluxing ethanol/water), offering a wider safety margin during process heating.[1]
Part 3: Experimental Protocol (Diastereomeric Salt Crystallization)
This protocol describes a "Dutch Resolution" approach, adaptable for both agents. The key difference lies in the solvent selection.
Materials
-
Target: Racemic Carboxylic Acid (10 mmol)
-
Agent: (S)-Phenylglycinol OR (S)-N-(1-Phenylethyl)ethanolamine (5 to 10 mmol - 0.5 to 1.0 eq)[1]
-
Solvent:
Step-by-Step Workflow
-
Screening (The "Fog" Test):
-
Scale-Up Crystallization:
-
Isolation & Liberation:
Figure 2: Standard workflow for diastereomeric salt resolution and agent recovery.
Part 4: Advanced Applications (Beyond Crystallization)
Kinetic Resolution (Enzymatic)
(S)-N-(1-Phenylethyl)ethanolamine excels here.[1] In lipase-catalyzed acylation (e.g., using Candida antarctica Lipase B), the secondary amine allows for highly selective N-acylation.[1] The bulky phenylethyl group discriminates well in the enzyme pocket, often achieving ee > 99% for the resulting amides.[1]
Chiral Stationary Phases (CSP)
Polymeric phases derived from (S)-N-(1-Phenylethyl)acrylamide (a derivative of the ethanolamine) have shown superior separation factors in HPLC compared to phenylglycinol-based brushes.[1] The polymer backbone provides multiple interaction sites (dipole-dipole,
References
-
Perry, J. J., et al. (2021).[1] Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation. Semantic Scholar. Link
-
Saigo, K., et al. (1998).[1] Optical Resolution of 2-Phenylpropionic Acid Derivatives. Journal of the American Chemical Society.[1] (Fundamental basis for Phenylglycinol resolution).[5]
-
Bai, L., et al. (2022).[1] An Evaluation of Immobilized Poly-(S)-N-(1-phenylethyl)acrylamide Chiral Stationary Phases. MDPI Molecules. Link
-
Sigma-Aldrich. (2024).[1][6] Product Specification: (R)-(-)-2-Phenylglycinol. Link
-
BenchChem. (2025).[1] Comparative Analysis of Synthetic Intermediates for α-Phenylaziridine-1-ethanol Production. Link
Sources
- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 2. Understanding the Differences: Primary vs. Secondary Amines - Oreate AI Blog [oreateai.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 5. mdpi.com [mdpi.com]
- 6. (R)-(+)-1-Phenylethylamine for the resolution of racemates for synthesis 3886-69-9 [sigmaaldrich.com]
Technical Guide: COSY and HSQC NMR Interpretation for N-Substituted Ethanolamines
Executive Summary
N-substituted ethanolamines (e.g., N-methylethanolamine, N,N-diethylethanolamine) serve as critical pharmacophores and synthetic intermediates.[1] Their structural elucidation via 1D
This guide compares COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for resolving these specific structures. While COSY provides essential connectivity data, HSQC is the superior technique for resolution , utilizing the wide dispersion of the
Part 1: The Analytical Challenge
The core difficulty in analyzing N-substituted ethanolamines lies in the ethylene bridge and exchangeable protons .
-
The Ethylene Bridge (
):-
In 1D
H NMR, these protons often appear as distorted triplets. If the chemical shift difference ( ) between the two methylene groups is small (common in ), the system transitions from first-order ( ) to second-order ( ), creating complex multiplets that are difficult to interpret. -
Overlap Risk: The
protons (approx. 2.5–2.9 ppm) frequently overlap with the -protons of N-alkyl substituents (e.g., the methylene of an N-ethyl group).
-
-
Exchangeable Protons (OH, NH):
-
These signals are broad and chemical shift-dependent on concentration, temperature, and solvent (pH), often obscuring the aliphatic region.
-
Part 2: Technique Comparison
COSY (Correlation Spectroscopy)
Function: Maps scalar couplings (
-
Pros:
-
High sensitivity (homonuclear
H detection). -
Rapid acquisition (5–10 minutes).
-
-
Cons (The "Diagonal" Problem):
-
In N-substituted ethanolamines, the
and substituent signals often lie close to the diagonal. Cross-peaks near the diagonal are often obscured by the intense diagonal signals (autocorrelation). -
Does not resolve "piled up" multiplets.
-
HSQC (Heteronuclear Single Quantum Coherence)
Function: Correlates a proton to its directly attached carbon (
-
Pros:
-
Drastic Resolution Improvement: Spreads signals over 200 ppm (Carbon) vs. 10 ppm (Proton).
-
Editing: Multiplicity-edited HSQC phases
signals opposite to , instantly distinguishing the ethanolamine backbone from methyl substituents.
-
-
Cons:
-
Lower sensitivity than COSY (requires
C natural abundance of 1.1%). -
Longer acquisition time (20–40 minutes).
-
Comparative Data Summary
| Feature | COSY | HSQC (Multiplicity Edited) |
| Primary Output | ||
| Resolution Power | Low (Limited by | High (Leverages |
| Differentiation | Cannot distinguish overlapping triplets | Separates |
| Solvent Suppression | Susceptible to | Excellent (Water/Solvent suppression built-in) |
| Typical Time | 5 - 15 mins | 20 - 60 mins |
Part 3: Interpretation Workflow & Logic
The following diagram illustrates the decision-making process for assigning N-substituted ethanolamines.
Caption: Logical workflow for NMR assignment. HSQC is prioritized when 1D signals overlap, which is typical for the methylene protons in ethanolamines.
Part 4: Experimental Protocols
Sample Preparation (Critical Step)
-
Solvent Selection:
-
Preferred:
.-
Reason: It slows proton exchange, often allowing observation of the
(triplet) and (broad singlet) signals, which provides crucial connectivity data in COSY.
-
-
Alternative:
.-
Risk:
protons may exchange or broaden into the baseline. Chemical shifts are concentration-dependent.[4]
-
-
-
Concentration: 10–30 mg in 0.6 mL solvent. (HSQC requires higher concentration than 1D).
HSQC Acquisition Parameters (Best Practice)
-
Pulse Sequence: hsqcedetgpsisp2.3 (Bruker) or equivalent Multiplicity-Edited Gradient HSQC.
-
Why: "Edited" sequences invert
signals (blue/negative) relative to (red/positive). This is vital for distinguishing the ethanolamine backbone ( ) from N-methyl groups ( ).
-
-
Scans (NS): 4 to 16 (depending on concentration).
-
Relaxation Delay (d1): 1.5 – 2.0 seconds.
-
Coupling Constant (
): Set to 145 Hz (average for aliphatic C-H).
COSY Acquisition Parameters
-
Pulse Sequence: cosygpppqf (Gradient COSY with presaturation if needed).
-
Scans (NS): 1 to 4.
-
Points: 2048 (
) x 256 ( ).
Part 5: Case Study Data (N-Methylethanolamine)
The following table demonstrates how HSQC resolves the ambiguity often seen in the 1D proton spectrum of N-methylethanolamine in
| Position | Group | Multiplicity ( | HSQC Phase (Edited) | Interpretation Note | ||
| 1 | 2.45 | Singlet | 35.8 | Positive (Red) | Distinct from backbone due to phase and C-shift. | |
| 2 | 2.75 | Triplet | 53.2 | Negative (Blue) | Upfield C-shift relative to O-CH2 due to N electronegativity. | |
| 3 | 3.68 | Triplet | 61.5 | Negative (Blue) | Downfield C-shift due to Oxygen electronegativity. | |
| 4 | ~2.5 - 3.0 | Broad | N/A | No Correlation | Invisible in HSQC (no Carbon attached). |
Mechanistic Insight: In a 1D spectrum, the
Part 6: Structural Pathway Visualization
This diagram visualizes the magnetization transfer pathways.[5] COSY transfers magnetization between neighbors (
Caption: Magnetization transfer logic. COSY (Red) links neighbors horizontally; HSQC (Blue) links H-C pairs vertically, providing orthogonal data.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[6][7] (The definitive text on pulse sequences and HSQC/COSY mechanics).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[8] (Standard reference for chemical shifts of amines and alcohols).
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Source for N-methylethanolamine reference spectra).
-
Biological Magnetic Resonance Data Bank (BMRB). Metabolomics Standards: Ethanolamine. (Reference for chemical shift variance in different solvents).
Sources
- 1. N-Methylethanolamine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Simultaneously Enhancing Spectral Resolution and Sensitivity in Heteronuclear Correlation NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. HSQC-TOCSY Analysis│Understanding 2D NMR Application in Comparison with TOCSY | Column | JEOL [jeol.com]
- 6. toc.library.ethz.ch [toc.library.ethz.ch]
- 7. vitalsource.com [vitalsource.com]
- 8. spectrabase.com [spectrabase.com]
HPLC column selection for chiral amino alcohol separation (e.g., Chiralcel OD-H)
Executive Summary
For researchers isolating chiral amino alcohols (e.g.,
This guide objectively compares the coated OD-H against its amylose analog (AD-H) and immobilized successors, providing a self-validating method development protocol.
Part 1: The Challenge – The "Basic Nitrogen" Problem
Amino alcohols present a specific chromatographic challenge: Peak Tailing .
The secondary amine function (
-
Residual Silanols: Uncapped Si-OH groups on the silica support.
-
Non-Specific Sites: Achiral binding sites on the polysaccharide backbone.
The Solution: These interactions must be suppressed using basic additives (diethylamine or triethylamine) in the mobile phase to achieve baseline resolution (
Part 2: The Gold Standard – Chiralcel OD-H
Mechanism of Action
The Chiralcel OD-H stationary phase consists of cellulose tris(3,5-dimethylphenylcarbamate) coated on 5
-
Hydrogen Bonding: The carbamate group (-NH-CO-O-) acts as both a donor and acceptor, interacting with the hydroxyl and amine groups of the analyte.
-
-
Interactions: The phenyl rings of the stationary phase interact with the aromatic core of the amino alcohol. -
Steric Fit: The 3,5-dimethyl groups on the phenyl carbamate create a chiral cavity that strictly discriminates based on the spatial arrangement of the enantiomers.
Diagram: Chiral Recognition Mechanism
The following diagram illustrates the interaction forces driving separation on polysaccharide columns.
Caption: Mechanistic pathway showing the three primary interactions required for chiral recognition on polysaccharide phases.
Part 3: Comparative Analysis (OD-H vs. Alternatives)
While OD-H is the benchmark, it is not always the optimal choice for every solvent system. The following table compares it against its primary competitors: Chiralpak AD-H (Amylose analog) and Chiralpak IB (Immobilized OD-H).
Table 1: Performance Comparison Matrix
| Feature | Chiralcel OD-H (Coated) | Chiralpak AD-H (Coated) | Chiralpak IB (Immobilized) |
| Selector | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Polymer Structure | Linear/Rod-like (Rigid cavities) | Helical (Flexible cavities) | Linear (Covalently bonded) |
| Primary Selectivity | Aromatic amino alcohols, | Bulky groups, wider range of pharmacophores | Identical to OD-H (mostly) |
| Solvent Compatibility | Restricted: Hexane, IPA, EtOH only. | Restricted: Hexane, IPA, EtOH only. | Universal: Adds DCM, THF, MtBE, Ethyl Acetate. |
| Robustness | Low (Strip coating if wrong solvent used) | Low | High (Resists stripping) |
| Typical | 2.5 - 3.0 | 1.8 - 2.2 | 2.4 - 2.9 |
Data Interpretation[1][2][3][4][5][6][7][8]
-
OD-H vs. AD-H: The cellulose backbone (OD-H) forms linear, rigid grooves that are particularly effective for the flat aromatic structures found in many amino alcohols (e.g., propranolol). The amylose backbone (AD-H) is helical; while versatile, it sometimes offers lower resolution for this specific class of flat aromatics [1].
-
Coated vs. Immobilized (OD-H vs. IB): Immobilization (Chiralpak IB) allows the use of "forbidden" solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF).
-
Critical Insight: Using DCM/Hexane mixtures on an immobilized column can sometimes reverse the elution order or drastically improve solubility for preparative scales, even if the intrinsic selectivity (
) is slightly lower than the coated version due to the immobilization chemistry [2].
-
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating : if the system suitability criteria (step 3) are not met, the protocol explicitly directs the user to the troubleshooting branch.
Method Development Workflow
Objective: Achieve baseline separation (
Step 1: Mobile Phase Preparation (The "Golden Mix")
For amino alcohols, you must use a basic additive.
-
Base Solvent: n-Hexane (90%)
-
Modifier: Isopropanol (IPA) or Ethanol (EtOH) (10%)
-
Additive: Diethylamine (DEA) 0.1% v/v
-
Why: DEA competes with the analyte for active silanol sites, sharpening the peak shape [3].
-
Step 2: Screening Protocol
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5
m). -
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Sample Diluent: Dissolve sample in Mobile Phase (prevents solvent mismatch peaks).
-
Injection: 5-10
L.
Step 3: System Suitability & Decision Gate
Calculate Resolution (
-
Scenario A:
AND VALIDATED. -
Scenario B:
(Poor Separation) Switch to Chiralpak AD-H . -
Scenario C:
(Tailing) Increase DEA to 0.2% or switch to Ethanol as modifier.
Diagram: Method Development Decision Tree
Caption: Logic flow for selecting columns and optimizing mobile phases for basic chiral compounds.
Part 5: Troubleshooting & Expert Insights
The "Memory Effect"
Issue: If a column was previously used with acidic additives (e.g., TFA), it may retain protons that ruin the separation of basic amino alcohols. Fix: Dedicate columns to "Basic" or "Acidic" use. If you must switch, flush with 100% Ethanol + 0.5% DEA for 20 column volumes to neutralize the phase [4].
Solubility Issues
Issue: Amino alcohols are often polar; Hexane/IPA may not dissolve them at prep scales. Fix: Switch to Chiralpak IB (Immobilized) .
-
Protocol: Use Hexane/DCM/EtOH (50:30:20) + 0.1% DEA.[1]
-
Note: DCM is strictly forbidden on coated OD-H columns (it will dissolve the stationary phase).
Elution Order Reversal
Insight: Switching from IPA to Ethanol can sometimes reverse the elution order (R vs S) on polysaccharide columns. This is a powerful tool if you need the minor impurity to elute before the major peak for better quantitation limits (LOQ).
References
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews.
-
Daicel Chiral Technologies. (2021). Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences.
-
Ye, Y. K., & Stringfield, W. B. (2003). The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases. Journal of Chromatography A.
-
BenchChem. (2025).[2] Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers.
-
Cass, Q. B., et al. (2003). Enantiomeric resolution of beta-blockers on Chiralpak AD and Chiralcel OD columns. Journal of Liquid Chromatography & Related Technologies.
Sources
A Comparative Guide to the Chiral Resolution of Ibuprofen and Naproxen Using Chiral Amines
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's In-depth Technical Guide
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen and naproxen stand as cornerstones of pain and inflammation management. It is a well-established principle in pharmacology that the therapeutic activity of these chiral drugs resides primarily in one of their enantiomers. For both ibuprofen and naproxen, the (S)-enantiomer is the pharmacologically active form, exhibiting significantly greater potency than its (R)-counterpart. This crucial difference underscores the necessity of efficient chiral resolution techniques to isolate the desired enantiomer, thereby enhancing therapeutic efficacy and potentially reducing side effects associated with the inactive form.
This guide provides a comparative analysis of the efficiency of various chiral amines in the resolution of racemic ibuprofen and naproxen through diastereomeric salt crystallization. As a Senior Application Scientist, the insights presented herein are grounded in a synthesis of established literature and practical experimental considerations, aiming to equip researchers with the knowledge to make informed decisions in their drug development endeavors.
The Principle of Diastereomeric Salt Resolution
The classical method of resolving a racemic mixture of a chiral acid, such as ibuprofen or naproxen, involves its reaction with an enantiomerically pure chiral base (a chiral amine in this context). This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical characteristics, most notably different solubilities. This difference in solubility is the linchpin of the resolution process, allowing for the selective crystallization of one diastereomer from a suitable solvent, leaving the other in the mother liquor. The crystallized diastereomeric salt can then be treated with a strong acid to liberate the desired enantiomer of the carboxylic acid and regenerate the chiral resolving agent.
Figure 1: General workflow for the chiral resolution of a racemic acid using a chiral amine.
Comparative Efficiency of Chiral Amines for Ibuprofen Resolution
The resolution of racemic ibuprofen has been extensively studied, with several chiral amines demonstrating varying degrees of success. The choice of the resolving agent is critical and is often determined by factors such as efficiency, cost, and ease of recovery.
| Chiral Amine | Key Findings | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of (S)-Ibuprofen | Reference |
| (S)-(-)-α-Methylbenzylamine (S-MBA) | A widely used and effective resolving agent. Efficiency can be significantly enhanced by the addition of a co-base like potassium hydroxide (KOH), which increases the solubility of the reactants.[1] | 53% (with KOH) | >95% (after recrystallization) | [1] |
| N-Methyl-D-glucamine | Demonstrates high enantiomeric purity in a single resolution step. | 68% | 92% | [2] |
| N-Octyl-D-glucamine | Achieves high yield and excellent enantiomeric purity, particularly in isopropanol.[2] | 73.2% | 99.0% | [2][3] |
| (+)-(R)-Phenylethylamine | Effective in resolving ibuprofen, with the potential for optimization by using co-solvents or achiral amines.[4][5] | Data not specified | Data not specified | [4][5] |
(S)-(-)-α-Methylbenzylamine stands out as a workhorse for ibuprofen resolution. Its commercial availability and proven track record make it a primary choice for many researchers. The work by Lee et al. demonstrated that a stoichiometric ratio of 1:0.5:0.5 (racemic ibuprofen: S-MBA:KOH) provided an optimal balance for the formation of the diastereomeric salt.[1]
N-Alkyl-D-glucamines , such as N-methyl-D-glucamine and N-octyl-D-glucamine, have emerged as highly effective resolving agents for ibuprofen.[2][3] These are derived from the natural sugar glucose, making them a "chiral pool" starting material. The multiple hydroxyl groups on the glucamine backbone likely contribute to a more rigid and selective crystal lattice formation with one enantiomer of ibuprofen over the other.
Comparative Efficiency of Chiral Amines for Naproxen Resolution
The resolution of naproxen, another critical NSAID, has also been achieved using a variety of chiral amines. The structural rigidity of naproxen's naphthalene core influences its interaction with resolving agents.
| Chiral Amine | Key Findings | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of (S)-Naproxen | Reference |
| Cinchonidine | Historically significant, enabling the first large-scale industrial production of enantiopure (S)-naproxen.[6] | Data not specified | High | [6] |
| Quinine | Forms well-defined diastereomeric salts with naproxen, with the (S)-naproxen salt showing greater stability.[6] | Data not specified | High | [6] |
| Cinchonine | Also effective in forming diastereomeric salts with naproxen, offering an alternative within the Cinchona alkaloid family.[6] | Data not specified | High | [6] |
| N-Octyl-D-glucamine | Provides high enantiopurity in a single crystallization step.[7] | Data not specified | >95% | [7][8] |
Cinchona alkaloids , a family of naturally occurring compounds, have proven to be exceptionally effective for the resolution of naproxen.[6] Cinchonidine, in particular, has historical importance in the industrial synthesis of (S)-naproxen. The pseudoenantiomeric relationship between cinchonidine and cinchonine, and between quinine and quinidine, offers the tantalizing possibility of accessing either enantiomer of naproxen by selecting the appropriate alkaloid.
N-Octyl-D-glucamine also demonstrates excellent performance in the resolution of naproxen, yielding a product with very high enantiomeric excess.[7][8]
A particularly noteworthy industrial strategy for naproxen resolution is the Pope-Peachy method . This approach utilizes a substoichiometric amount of the chiral amine in conjunction with an achiral base. This not only reduces the cost associated with the chiral resolving agent but can also enhance the difference in solubility between the diastereomeric salts, leading to a more efficient separation.[1]
Experimental Protocols
The following protocols are provided as a detailed guide for the laboratory-scale resolution of ibuprofen and naproxen. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Protocol 1: Resolution of Racemic Ibuprofen with (S)-(-)-α-Methylbenzylamine
This protocol is adapted from established laboratory procedures and is designed to yield (S)-(+)-ibuprofen.[9]
Materials:
-
Racemic ibuprofen
-
(S)-(-)-α-Methylbenzylamine
-
Potassium hydroxide (KOH)
-
2-Propanol
-
2 M Sulfuric acid (H₂SO₄)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, separatory funnel, etc.)
-
Magnetic stirrer and hotplate
-
Vacuum filtration apparatus
Procedure:
-
Salt Formation:
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 10.0 g of racemic ibuprofen and 75 mL of 0.25 M KOH solution.
-
Heat the mixture in a water bath to approximately 80°C with stirring until most of the ibuprofen dissolves. The use of KOH helps to form the potassium salt of ibuprofen, increasing its solubility in the aqueous medium.
-
Slowly add 0.5 molar equivalents of (S)-(-)-α-methylbenzylamine dropwise from the dropping funnel to the heated mixture. A precipitate of the diastereomeric salt should begin to form.
-
Continue heating and stirring the mixture for an additional 30 minutes to ensure complete reaction.
-
-
Crystallization and Isolation of the Diastereomeric Salt:
-
Remove the flask from the hot water bath and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystallization. Slow cooling promotes the formation of larger, purer crystals.
-
Collect the precipitated (S)-ibuprofen-(S)-α-methylbenzylammonium salt by vacuum filtration.
-
Wash the collected solid with a small amount of ice-cold water to remove any soluble impurities.
-
-
Recrystallization (Optional but Recommended for Higher Purity):
-
Transfer the crude salt to a beaker and add a minimal amount of hot 2-propanol to dissolve it completely.
-
Allow the solution to cool slowly to room temperature to recrystallize the salt.
-
Collect the purified crystals by vacuum filtration.
-
-
Liberation of (S)-(+)-Ibuprofen:
-
Transfer the purified diastereomeric salt to a beaker and add 50 mL of 2 M H₂SO₄. Stir the mixture for 10-15 minutes. The strong acid protonates the carboxylate of ibuprofen and the amine, breaking the salt and regenerating the free acid and the amine salt.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 25 mL portions of MTBE. The (S)-(+)-ibuprofen will partition into the organic layer.
-
Combine the organic layers and wash them successively with 25 mL of water and 25 mL of saturated NaCl solution (brine). Washing removes any remaining acid and water-soluble impurities.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the MTBE by rotary evaporation to yield (S)-(+)-Ibuprofen as a solid.
-
Figure 2: Experimental workflow for the resolution of ibuprofen with (S)-(-)-α-methylbenzylamine.
Protocol 2: Resolution of Racemic Naproxen with a Cinchona Alkaloid (e.g., Cinchonidine)
This protocol is a general representation based on the principles of diastereomeric salt resolution with Cinchona alkaloids.
Materials:
-
Racemic naproxen
-
Cinchonidine (or another Cinchona alkaloid)
-
Ethanol
-
Water
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Vacuum filtration apparatus
Procedure:
-
Salt Formation and Crystallization:
-
Dissolve 10.0 g of racemic naproxen in 100 mL of hot ethanol in a flask.
-
In a separate flask, dissolve a stoichiometric equivalent of cinchonidine in 50 mL of hot ethanol.
-
Add the hot cinchonidine solution to the hot naproxen solution with stirring.
-
Allow the mixture to cool slowly to room temperature. The diastereomeric salt of (S)-naproxen and cinchonidine is typically less soluble and will crystallize out. The choice of solvent and the cooling rate are critical for achieving good separation.
-
To further induce crystallization, a small amount of water can be added as an anti-solvent if necessary.
-
Collect the crystals by vacuum filtration.
-
-
Recrystallization:
-
Recrystallize the collected salt from a minimal amount of hot ethanol to improve diastereomeric purity.
-
-
Liberation of (S)-(+)-Naproxen:
-
Suspend the purified diastereomeric salt in a mixture of 100 mL of water and 100 mL of ethyl acetate.
-
Acidify the mixture to a pH of approximately 2 with dilute HCl while stirring. This will break the salt, forming the free (S)-naproxen (soluble in ethyl acetate) and the hydrochloride salt of cinchonidine (soluble in the aqueous layer).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two additional 50 mL portions of ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous MgSO₄.
-
Evaporate the solvent to obtain (S)-(+)-naproxen. The cinchonidine can be recovered from the aqueous layer by basification and extraction.
-
Figure 3: Experimental workflow for the resolution of naproxen with a Cinchona alkaloid.
Conclusion and Future Perspectives
The choice of a chiral amine for the resolution of ibuprofen and naproxen is a multifaceted decision that depends on the desired purity, yield, cost, and scalability of the process. While (S)-(-)-α-methylbenzylamine remains a robust and well-characterized resolving agent for ibuprofen, N-alkyl-D-glucamines offer a highly efficient alternative. For naproxen, the Cinchona alkaloids have a proven industrial track record, with the Pope-Peachy method offering a cost-effective approach for large-scale production.
Future research in this area will likely focus on the development of novel chiral resolving agents with even greater selectivity and efficiency. The application of computational modeling to predict the stability and solubility of diastereomeric salts could streamline the selection process for resolving agents. Furthermore, the integration of continuous crystallization technologies and in-line monitoring will undoubtedly play a crucial role in optimizing and scaling up these essential chiral separations in the pharmaceutical industry.
References
-
Lee, T., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research, 62(4), 1946-1957. [Link]
- Yuan, X., et al. (2011). Efficient resolution of naproxen by inclusion crystallization with N-octyl-glucamine and structure characterization of the inclusion complex. Tetrahedron: Asymmetry, 22(14-15), 1539-1543.
-
Molnár, P., et al. (2009). Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction. Chirality, 21(6), 628-636. [Link]
- Ahn, H. Y., et al. (1994). Resolution of the enantiomers of ibuprofen; comparison study of diastereomeric method and chiral stationary phase method.
- Székely, E., et al. (2007). Enantioseparation of ibuprofen by supercritical fluid extraction. Journal of Supercritical Fluids, 40(2), 234-240.
- Syntex (U.S.A.) Inc. (1996). Resolution of ibuprofen using a n-alkyl-d-glucamine. WO 1996019431A1.
-
Baker-taylor, J. E. (2011). Organic Chemistry - Resolution of Ibuprofen. Scribd. [Link]
- Shasun Chemicals and Drugs Limited. (2004). An Improved Process For The Preparation Of S(+) Ibuprofen.
-
McCullagh, J. V. (n.d.). Resolution of Ibuprofen. Chemconnections.org. [Link]
- Rossi, P., et al. (2026). Systematic Characterization of Naproxen Diastereomeric Salts with Cinchona Alkaloids toward Naproxen Resolution: Insights from a Multidisciplinary Approach. Crystal Growth & Design.
- Yuan, X., et al. (2011). Method for preparing (S)-naproxen by enzyme resolution of racemic naproxen ester. CN101880695B.
-
Harrington, P. J., & Lodewijk, E. (1997). Twenty Years of Naproxen Technology. Organic Process Research & Development, 1(1), 72-76. [Link]
- Fogassy, E., et al. (2006). Study of the Mechanism of the Optical Resolution of N- methylamphetamine via Diastereoisomeric Salt Formation by the Pope-Peachey Method. Journal of the Chemical Society, Perkin Transactions 2, (1), 64-67.
Sources
- 1. The Retort [www1.udel.edu]
- 2. WO1996019431A1 - Resolution of ibuprofen using a n-alkyl-d-glucamine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. CN102850204A - Resolution method of (S)-2-arylpropionic acid non-steroidal anti-inflammatory drug - Google Patents [patents.google.com]
- 9. chemconnections.org [chemconnections.org]
Mass spectrometry fragmentation patterns of (S)-2-((1-Phenylethyl)amino)ethanol
An in-depth understanding of the mass spectrometric behavior of chiral building blocks is critical for structural elucidation, impurity profiling, and pharmacokinetic quantification. (S)-2-((1-Phenylethyl)amino)ethanol (Exact Mass: 165.115 Da) is a versatile secondary amine featuring a chiral center, a phenyl ring, and a terminal hydroxyl group.
As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of different Mass Spectrometry (MS) platforms—specifically LC-ESI-QqQ, LC-HRMS (Q-TOF), and GC-EI-MS—for the characterization of this compound. Rather than simply listing fragmentation peaks, this guide explores the causality behind the ion chemistry and provides self-validating protocols to ensure absolute data integrity.
Mechanistic Causality of Fragmentation
The fragmentation of this compound is highly dependent on the ionization technique employed. The fundamental divergence lies in the generation of odd-electron radical cations versus even-electron protonated species[1].
Electron Ionization (EI-MS): The Odd-Electron Pathway
In GC-MS, high-energy electron impact (70 eV) ejects an electron from the most accessible lone pair (typically the nitrogen atom), generating a highly reactive odd-electron radical cation (
-
Loss of a Methyl Radical (-15 Da): Cleavage of the
bond yields a resonance-stabilized iminium ion at m/z 150. -
Loss of a Hydroxymethyl Radical (-31 Da): Cleavage at the ethanolamine side chain yields an intense fragment at m/z 134.
-
Inductive Cleavage: Direct cleavage of the C-N bond yields the highly stable phenylethyl cation (m/z 105), which subsequently rearranges into the aromatic tropylium ion (m/z 91)[3].
Electrospray Ionization (ESI-MS/MS): The Even-Electron Pathway
In LC-MS, soft ionization (ESI+) yields an even-electron protonated precursor (
-
Dehydration (-18 Da): At low collision energies (CE), the protonated hydroxyl group leaves as neutral water, yielding m/z 148.
-
C-N Bond Cleavage: At higher CE, the molecule undergoes inductive cleavage, losing the entire aminoethanol moiety as a neutral fragment to yield the diagnostic phenylethyl cation (m/z 105).
Caption: Fragmentation pathways of this compound in ESI-MS/MS and EI-MS.
Platform Comparison & Quantitative Data
Selecting the correct analytical platform depends entirely on the experimental goal: absolute quantitation, structural elucidation, or library matching.
Table 1: Comparative Performance of MS Platforms
| Platform | Ionization | Resolution / Mass Accuracy | Primary Use Case | Sensitivity (LOD) |
| LC-ESI-QqQ | Soft (ESI+) | Unit (~0.7 Da) | High-throughput PK quantitation (MRM mode). | Sub-ng/mL |
| LC-HRMS (Q-TOF) | Soft (ESI+) | High (< 2 ppm) | Unknown impurity profiling, exact mass determination. | ng/mL |
| GC-EI-MS | Hard (EI) | Unit (~0.7 Da) | Library matching (NIST), volatile impurity screening. | Low µg/mL |
Table 2: Diagnostic Fragment Ions Summary
| m/z (Nominal) | Ion Type | Neutral Loss | Analytical Platform | Relative Abundance |
| 166 | None | ESI-MS | 100% (Precursor) | |
| 165 | None | EI-MS | < 5% (Weak) | |
| 150 | Even-electron cation | EI-MS | 40% | |
| 148 | Even-electron cation | ESI-MS/MS | 60% (at low CE) | |
| 134 | Even-electron cation | EI-MS | 85% | |
| 105 | Phenylethyl cation | Var. | ESI-MS/MS & EI-MS | 100% (Base Peak in EI) |
| 91 | Tropylium ion | Var. | EI-MS | 75% |
Self-Validating Experimental Protocols
To ensure trustworthiness, every analytical run must be treated as a self-validating system. A protocol is only robust if it actively proves its own accuracy during execution.
Protocol A: LC-HRMS (Q-TOF) Structural Elucidation Workflow
Causality Check: We utilize 0.1% Formic Acid to force the equilibrium toward the protonated amine, ensuring maximum ESI+ efficiency. A ramped collision energy is used because the dehydration pathway (-18 Da) dominates at low energies, masking the structurally informative m/z 105 ion[3].
-
System Suitability Test (SST): Inject a known phenethylamine standard (e.g., Ephedrine) to verify mass accuracy (< 2 ppm) and positive mode sensitivity.
-
Sample Preparation: Dilute this compound to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.
-
Data Acquisition (Auto-MS/MS): Set the Q-TOF to acquire MS1 spectra (m/z 50-500). Trigger MS/MS on the m/z 166.123 precursor using a ramped CE of 15 to 35 eV.
-
In-Run Validation: Monitor the isotopic pattern of the m/z 166 peak. The M+1 peak (due to
) must be approximately 11% of the monoisotopic peak, validating the formula.
Protocol B: GC-EI-MS Derivatization Workflow
Causality Check: Underivatized secondary amines and hydroxyl groups cause severe peak tailing on siloxane GC stationary phases due to hydrogen bonding. We use BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to replace active hydrogens with trimethylsilyl (TMS) groups, improving volatility and peak shape.
-
Blank Validation: Run a pure solvent blank (Hexane) to ensure the injector liner is free of active sites and carryover.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to 100 µL of the sample (100 µg/mL in anhydrous pyridine). Incubate at 60°C for 30 minutes.
-
Chromatography: Inject 1 µL (split 10:1) onto an HP-5MS column. Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C.
-
Data Acquisition: Operate the MS in full scan mode (m/z 40-400) with the EI source at 70 eV and 230°C.
-
In-Run Validation: Monitor the chromatogram for both mono-TMS and di-TMS derivatives. Complete derivatization is validated when the mono-TMS peak is entirely absent.
Caption: Standardized self-validating MS workflow for chiral amine characterization.
Conclusion
For the routine quantification of this compound in biological matrices, LC-ESI-QqQ is the superior platform, utilizing the m/z 166
References
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry Source: MDPI (Molecules) URL:[Link]
-
Fragmentation Mechanisms Source: Organic Chemistry at CU Boulder URL:[Link]
-
12.3: Mass Spectrometry of Some Common Functional Groups Source: Chemistry LibreTexts URL:[Link]
Sources
Safety Operating Guide
(S)-2-((1-Phenylethyl)amino)ethanol proper disposal procedures
Comprehensive Operational and Disposal Guide for (S)-2-((1-Phenylethyl)amino)ethanol
As a Senior Application Scientist, I have designed this operational guide to move beyond basic compliance. For researchers and drug development professionals handling chiral aralkylamines, safety cannot be a mere checklist; it must be a self-validating system rooted in chemical causality.
This compound (CAS: 66849-29-4) is a highly valuable chiral building block and resolving agent. However, its specific molecular structure necessitates rigorous handling and disposal protocols to mitigate the risks of contact dermatitis, respiratory irritation, and environmental contamination.
Physicochemical Profile & Hazard Classification
Understanding the quantitative and qualitative properties of a compound is the foundational step in designing a safe experimental workflow.
| Property / Hazard | Specification / Details |
| Chemical Name | This compound |
| Common Synonyms | (S)-(-)-N-(2-Hydroxyethyl)-α-phenylethylamine |
| CAS Number | 66849-29-4 |
| Molecular Formula | C10H15NO |
| Physical State | Colorless to light yellow liquid |
| GHS Hazard Statements | H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3) |
| Primary Operational Risks | Serious eye/skin irritation; respiratory tract irritation |
Mechanistic Rationale for Safety Protocols (The "Why")
To build a resilient culture of laboratory safety, operators must understand the chemical causality behind our standard operating procedures:
-
Alkaline Amine Reactivity: The secondary amine group in this compound acts as a mild base. Upon contact with human tissue, it can cause localized saponification of epidermal lipids and protein denaturation. This mechanism is the direct cause of the H315 (Skin) and H319 (Eye) irritation hazards[1]. This dictates the strict requirement for barrier Personal Protective Equipment (PPE).
-
Vapor Pressure & Respiratory Risk: While it is a stable liquid at room temperature, aerosolization or heating during synthesis can generate irritating vapors that target the respiratory tract (H335). Therefore, all handling and transfers must occur within a certified chemical fume hood[1].
-
Environmental Persistence & Toxicity: Like many aralkylamines, discharging this compound into the municipal water supply can be toxic to aquatic life and disrupt the vital microbial balance in wastewater treatment facilities. Federal and regional regulations strictly prohibit the discharge of amino alcohols into municipal drains[2].
-
Thermal Destruction (Incineration): The mandated disposal method for organic amines is high-temperature incineration. Combusting C10H15NO yields carbon dioxide, water, and nitrogen oxides (NOx). Professional disposal facilities utilize catalytic scrubbers to neutralize NOx emissions, ensuring zero harmful environmental impact[2].
Step-by-Step Disposal & Spill Response Protocols
Protocol A: Routine Waste Segregation and Disposal
-
Collection: Collect all unreacted liquid, mother liquors, and rinsates containing the chemical into a chemically compatible container, preferably High-Density Polyethylene (HDPE) or glass.
-
Segregation: Designate the waste stream as "Non-Halogenated Basic Organic Waste." Critical Causality: Do not mix this waste with strong acids (to prevent violent exothermic neutralization reactions) or strong oxidizers.
-
Labeling: Clearly label the container with "Hazardous Waste: Toxic/Irritant - Contains this compound." Ensure the accumulation start date is clearly visible.
-
Final Disposal: Transfer the sealed, labeled containers to an EPA-licensed (or equivalent local regulatory body) hazardous waste management contractor for professional high-temperature incineration[1].
Protocol B: Emergency Spill Response
A self-validating safety system requires a pre-planned, mechanistic response to accidental releases.
-
Isolation: Immediately evacuate non-essential personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear H335 vapors[1].
-
PPE Donning: Responders must wear chemical-resistant gloves (Nitrile or Neoprene, >0.4mm thickness), indirect-vented safety goggles, and a protective lab coat.
-
Containment & Absorption: Do NOT use combustible materials (like sawdust) if strong oxidizers are present in the lab. Apply an inert absorbent material such as dry sand, silica gel, or a commercial acid binder (which actively neutralizes the basic amine) to the spill[1].
-
Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable hazardous waste bag or solid waste container[2].
-
Decontamination: Wash the affected surface thoroughly with a mild detergent and water. Collect all wash water as hazardous waste, as it will contain trace amounts of the amine[2].
Operational Workflow Visualization
The following diagram illustrates the logical progression of the emergency spill response and disposal methodology.
Emergency spill response and disposal workflow for this compound.
References
-
Fisher Scientific. "SAFETY DATA SHEET: (S)-(-)-N-(2-Hydroxyethyl)-a-phenylethylamine". fishersci.co.uk. 1
-
Pennsylvania Department of Environmental Protection. "SAFETY DATA SHEET: LOSALT LS1515 (Amino Alcohol)". dep.state.pa.us. 2
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
